TA-1887
描述
Structure
3D Structure
属性
CAS 编号 |
1003005-29-5 |
|---|---|
分子式 |
C24H26FNO5 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H26FNO5/c25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24/h1-7,11,15,19,21-24,27-30H,8-10,12H2/t19-,21-,22+,23-,24-/m1/s1 |
InChI 键 |
PXRGAWZIQZMHTH-PFKOEMKTSA-N |
手性 SMILES |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
规范 SMILES |
C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TA-1887, TA 1887, TA1887 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of TA-1887: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-1887, also known as JNJ-39933673, is a potent and highly selective, orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Its primary mechanism of action centers on the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion and effectively lowering blood glucose levels in hyperglycemic states. This insulin-independent action offers a novel therapeutic avenue for the management of type 2 diabetes. Beyond its primary glycemic control, preclinical evidence demonstrates that this compound exerts significant downstream effects, including the preservation of pancreatic β-cell function and mass, and the attenuation of inflammation, oxidative stress, and cellular senescence. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.
Primary Mechanism of Action: SGLT2 Inhibition
This compound is a novel indole-N-glucoside that competitively inhibits SGLT2, a high-capacity, low-affinity glucose transporter exclusively expressed in the S1 segment of the proximal renal tubules.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] By selectively binding to and inhibiting SGLT2, this compound effectively blocks this reabsorption process, leading to a significant increase in urinary glucose excretion (UGE) and a consequent reduction in plasma glucose levels.[1][3]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of this compound is underscored by its high potency and selectivity for SGLT2 over the related SGLT1 transporter, which is predominantly found in the small intestine. This selectivity is crucial for minimizing gastrointestinal side effects.[1]
| Parameter | Value | Cell Line | Method | Reference |
| hSGLT2 IC₅₀ | 1.4 nM | CHOK cells expressing hSGLT2 | [¹⁴C]α-methyl-d-glucopyranoside (AMG) uptake | [4] |
| hSGLT1 IC₅₀ | 230 nM | CHOK cells expressing hSGLT1 | [¹⁴C]α-methyl-d-glucopyranoside (AMG) uptake | [4] |
| Selectivity Ratio (SGLT1/SGLT2) | 164.3 | - | - | [4] |
Pharmacokinetic Profile
Pharmacokinetic studies in male Sprague-Dawley (SD) rats have demonstrated favorable oral bioavailability and a suitable half-life for this compound.[3][4]
| Parameter | Dose | Value | Animal Model | Reference |
| Cₘₐₓ | 10 mg/kg (p.o.) | 2723 ng/mL | Male SD rats | [3] |
| t₁/₂ | 3 mg/kg (i.v.) / 10 mg/kg (p.o.) | 3.9 h | Male SD rats | [3] |
| AUC₀₋ᵢₙf | 10 mg/kg (p.o.) | 28,169 ng·h/mL | Male SD rats | [4] |
| Oral Bioavailability (F) | 10 mg/kg (p.o.) | 78% | Male SD rats | [3][4] |
Downstream Effects and Associated Signaling Pathways
The sustained reduction of hyperglycemia and glucotoxicity by this compound initiates a cascade of beneficial downstream effects, impacting key signaling pathways implicated in the pathophysiology of diabetic complications.
Attenuation of Oxidative Stress
Hyperglycemia is a major driver of oxidative stress through the overproduction of reactive oxygen species (ROS). This compound has been shown to mitigate oxidative stress, as evidenced by reduced levels of the oxidative damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine and tissues of diabetic mice.[1] This effect is likely mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Reduction of Inflammation
This compound treatment has been demonstrated to decrease the expression of several pro-inflammatory mediators in the white adipose tissue of diabetic mice, including IL-6, IL-1β, MCP1, and CD68.[5] This anti-inflammatory effect is likely a consequence of reduced hyperglycemia-induced activation of pro-inflammatory signaling pathways such as the NF-κB pathway, which is often triggered by the AGE-RAGE axis.
Amelioration of Cellular Senescence
This compound treatment has been associated with a decrease in cellular senescence, particularly in visceral white adipose tissue.[6] This is evidenced by the reduced expression of the senescence marker p16INK4a.[5] The mechanism likely involves the mitigation of hyperglycemia-induced cellular stress, which is a known trigger for the activation of cell cycle arrest pathways involving p16INK4a and p21.
Renal Protective Effects
In a model of diabetic nephropathy (BSA-overloaded diabetic mice), this compound was shown to suppress the induction of transforming growth factor-β2 (TGF-β2) and collagen type III (COL3) gene levels.[3] TGF-β is a key pro-fibrotic cytokine, and its inhibition suggests a potential renal protective effect of this compound by mitigating fibrosis.
Key Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
SGLT2 Inhibition Assay (Cell-Based)
This assay quantifies the inhibitory activity of this compound on SGLT2-mediated glucose uptake in a controlled in vitro setting.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).[4]
-
Substrate: Radiolabeled [¹⁴C]α-methyl-d-glucopyranoside (AMG), a non-metabolizable glucose analog.[4]
-
Procedure:
-
Seed hSGLT2-expressing CHO-K1 cells in 96-well plates.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control.
-
Initiate glucose uptake by adding a solution containing [¹⁴C]AMG.
-
Incubate for a defined period to allow for substrate uptake.
-
Terminate the assay by washing the cells with ice-cold buffer to remove extracellular [¹⁴C]AMG.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Antihyperglycemic Effect Assessment
This protocol evaluates the ability of this compound to lower blood glucose levels in a diabetic animal model.
-
Animal Model: High-fat diet-fed KK (HF-KK) mice, a model of type 2 diabetes.[1][3]
-
Procedure:
-
Induce hyperglycemia in KK mice by feeding a high-fat diet.
-
Administer a single oral dose of this compound (e.g., 3 mg/kg) or vehicle to the hyperglycemic mice.[3]
-
Collect blood samples at various time points post-administration.
-
Measure blood glucose levels using a glucometer.
-
Compare the blood glucose levels of the this compound-treated group to the vehicle-treated group to determine the antihyperglycemic effect.
-
Assessment of Pancreatic β-Cell Mass
This protocol uses immunohistochemistry to visualize and quantify insulin-producing β-cells in the pancreas.
-
Animal Model: Genetically diabetic db/db mice fed a high-fat diet.[5]
-
Procedure:
-
Treat db/db mice with this compound (e.g., 0.01% w/w in chow) or control for a specified duration.[3]
-
Euthanize the mice and perfuse with a fixative.
-
Dissect the pancreas and embed in paraffin.
-
Prepare thin sections of the pancreatic tissue.
-
Perform immunohistochemical staining for insulin using a specific primary antibody against insulin.
-
Use a labeled secondary antibody and a chromogenic substrate to visualize the insulin-positive β-cells.
-
Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.
-
Capture images of the islets of Langerhans using microscopy.
-
Quantify the β-cell area relative to the total islet area using image analysis software to determine the β-cell mass.
-
Conclusion
This compound is a highly potent and selective SGLT2 inhibitor with a robust mechanism of action centered on the promotion of urinary glucose excretion. This primary effect leads to significant antihyperglycemic activity. Furthermore, preclinical studies strongly suggest that this compound confers pleiotropic benefits beyond glycemic control, including the attenuation of oxidative stress, inflammation, and cellular senescence, which are key contributors to the pathogenesis of diabetic complications. These downstream effects are likely mediated through the modulation of critical signaling pathways such as Nrf2, NF-κB, and those regulating the cell cycle. The comprehensive data presented in this guide underscore the therapeutic potential of this compound in the management of type 2 diabetes and its associated pathologies.
References
TA-1887: A Comprehensive Technical Review of a Selective SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-1887, also known as Ipragliflozin or JNJ-39933673, is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class, this compound exerts its therapeutic effect by reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels in an insulin-independent manner. This technical guide provides an in-depth overview of the preclinical data for this compound, focusing on its mechanism of action, selectivity, and pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols and quantitative data are presented to support its evaluation as a therapeutic agent for type 2 diabetes.
Introduction
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or inadequate insulin secretion. While many therapeutic agents for type 2 diabetes act via insulin-dependent mechanisms, these can be associated with side effects such as hypoglycemia and weight gain, and their efficacy may diminish with the progressive decline of pancreatic beta-cell function.[1] The inhibition of renal glucose reabsorption presents a novel, insulin-independent approach to managing hyperglycemia.[1]
The sodium-glucose cotransporter 2 (SGLT2), located in the proximal tubules of the kidney, is responsible for the majority of filtered glucose reabsorption.[1] Inhibition of SGLT2 enhances urinary glucose excretion (UGE), leading to a reduction in blood glucose levels.[1] Due to the exclusive expression of SGLT2 in the kidneys, selective inhibitors are expected to have a favorable side-effect profile, particularly avoiding the gastrointestinal effects associated with the inhibition of SGLT1, which is also expressed in the intestine.[1] this compound is a novel indole-N-glucoside that has been identified as a highly potent and selective SGLT2 inhibitor.[1]
Mechanism of Action
This compound selectively inhibits SGLT2 in the renal proximal tubules. By blocking this transporter, this compound prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion, which in turn lowers plasma glucose concentrations.[1] Preclinical studies have shown that this mechanism of action is effective in reducing hyperglycemia in animal models of diabetes.[1][2] Furthermore, treatment with this compound has been observed to prevent pancreatic beta-cell death, preserve beta-cell mass, and enhance endogenous insulin secretion and sensitivity in diabetic mice.[3][4][5]
References
- 1. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
The Discovery and Development of TA-1887 (JNJ-39933673): A Technical Overview of a Potent SGLT2 Inhibitor
Introduction
TA-1887, also known as JNJ-39933673, is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class of drugs, this compound represents a significant advancement in the therapeutic landscape for type 2 diabetes mellitus. Its mechanism of action, independent of insulin secretion or sensitivity, offers a novel approach to glycemic control by targeting the reabsorption of glucose in the kidneys. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical pharmacology, and key experimental data.
Mechanism of Action: Targeting Renal Glucose Reabsorption
This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily expressed in the S1 segment of the proximal renal tubules.[1] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] By inhibiting this transporter, this compound effectively blocks the reabsorption of glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels.[1][2] This action is dependent on the plasma glucose concentration, with a higher glucose load resulting in greater excretion.[2]
The signaling pathway for SGLT2-mediated glucose reabsorption and its inhibition by this compound is depicted below.
Preclinical Development Workflow
The preclinical evaluation of this compound followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and pharmacokinetic studies. This systematic approach ensured a thorough assessment of the compound's potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the preclinical development of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Reference |
| hSGLT2 IC50 | 1.4 nM | [3] |
Table 2: Pharmacokinetics in Sprague-Dawley Rats
| Parameter | Dose | Value | Reference |
| Cmax | 10 mg/kg (p.o.) | 2723 ng/mL | [3] |
| t1/2 | 10 mg/kg (p.o.) | 3.9 h | [3] |
| Oral Bioavailability (F) | 10 mg/kg (p.o.) | 78% | [3] |
Table 3: In Vivo Efficacy in Diabetic Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| High-fat diet-fed KK mice | 3 mg/kg (p.o.) | Reduced blood glucose levels | [3] |
| Sprague-Dawley rats | 30 mg/kg (p.o.) | Induced urinary glucose excretion of 2502 mg per 200 g body weight over 24 hours | [3] |
| db/db mice on a high-fat diet | 0.01% w/w in chow | Antagonized diabetic cachexia and decreased mortality | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro SGLT2 Inhibition Assay
-
Objective: To determine the in vitro potency of this compound to inhibit human SGLT2.
-
Methodology:
-
Cell Line: A stable cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells) is used.
-
Substrate: A radiolabeled non-metabolizable glucose analog, such as 14C-α-methyl-D-glucopyranoside (14C-AMG), is used as the substrate for SGLT2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-free buffer and then incubated with varying concentrations of this compound in a sodium-containing buffer.
-
14C-AMG is added to initiate the uptake reaction.
-
After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer to remove extracellular substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound is administered via the tail vein.
-
Oral (PO): A single dose of this compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-dosing.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis. Oral bioavailability (F) is calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.
-
Antihyperglycemic Efficacy Study in KK-Ay Mice
-
Objective: To evaluate the antihyperglycemic effect of this compound in a model of obese type 2 diabetes.
-
Methodology:
-
Animal Model: Male KK-Ay mice, a model of genetic obesity and type 2 diabetes, are used.[7] The mice are often fed a high-fat diet to exacerbate the diabetic phenotype.
-
Drug Administration: this compound is administered orally once daily for a specified duration.
-
Measurements:
-
Blood glucose levels are measured from tail vein blood at regular intervals.
-
Body weight and food intake are monitored throughout the study.
-
-
Data Analysis: Changes in blood glucose levels, body weight, and food intake are compared between the this compound-treated group and a vehicle-treated control group.
-
Diabetic Cachexia and Mortality Study in db/db Mice
-
Objective: To investigate the long-term effects of this compound on diabetic complications, including cachexia and mortality.[4][5][6]
-
Methodology:
-
Animal Model: Male db/db mice, a model of severe type 2 diabetes, are fed a high-fat diet.[4][5][6]
-
Drug Administration: this compound is mixed into the chow and provided ad libitum.
-
Measurements:
-
Survival is monitored daily.
-
Body weight is measured regularly.
-
Blood glucose and plasma insulin levels are determined at specified time points.
-
At the end of the study, tissues can be collected for histological and molecular analysis to assess parameters like pancreatic beta-cell mass, inflammation, and oxidative stress.[4][5][6]
-
-
Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method. Changes in body weight, glycemic parameters, and other biomarkers are compared between the treated and control groups.
-
The discovery and preclinical development of this compound (JNJ-39933673) have established it as a potent and selective SGLT2 inhibitor with a promising therapeutic profile for the treatment of type 2 diabetes. Its robust in vitro activity, favorable pharmacokinetic properties, and significant in vivo efficacy in relevant animal models underscore its potential to improve glycemic control and mitigate diabetic complications. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers and scientists in the field of diabetes drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-diabetic effect of S-adenosylmethionine and α-glycerophosphocholine in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
TA-1887: An In-Depth Technical Guide to a Novel Indole-N-Glucoside SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-1887, a novel indole-N-glucoside, has emerged as a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys.[1] Its inhibition presents a compelling therapeutic strategy for type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This technical guide provides a comprehensive overview of the core preclinical data and experimental methodologies related to this compound.
Mechanism of Action
This compound exerts its therapeutic effect by selectively binding to and inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1] The indole-N-glucoside structure of this compound contributes to its high potency and selectivity for SGLT2 over SGLT1, the primary glucose transporter in the intestines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity and its pharmacokinetic profile in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human SGLT2 (hSGLT2) | 1.4 |
| Human SGLT1 (hSGLT1) | 230 |
Table 2: Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats
| Parameter | Value |
| Oral Administration (10 mg/kg) | |
| AUC₀₋ᵢₙf (ng·h/mL) | 28,169 |
| t₁/₂ (h) | 3.9 |
| Oral Bioavailability (%) | 78 |
| Intravenous Administration (3 mg/kg) | |
| AUC₀₋ᵢₙf (ng·h/mL) | Not Reported |
| t₁/₂ (h) | Not Reported |
Experimental Protocols
Synthesis of this compound (3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside)
The synthesis of this compound involves a multi-step process starting from indolines, as outlined by Nomura et al. (2013).[1]
-
Step 1: N-Glucosylation and Acetylation: Indolines are first N-glucosylated with D-glucose. The hydroxyl groups of the glucose moiety are then acetylated using acetic anhydride and pyridine to yield indoline-tetra-O-acetyl-N-glucosides.[1]
-
Step 2: Oxidation: The resulting indolines are oxidized to indoles using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of 1,4-dioxane and water.[1]
-
Step 3: Friedel–Crafts Acylation: The indole-N-glucosides undergo Friedel–Crafts acylation with a para-substituted benzoyl chloride in the presence of aluminum trichloride to form the corresponding 3-benzoylindole-N-glucosides.[1]
-
Step 4: Reduction and Deprotection: The final steps involve reduction of the carbonyl group and deprotection of the acetyl groups from the glucose moiety to yield the final product, this compound.
In Vitro SGLT1 and SGLT2 Inhibition Assay
The inhibitory activity of this compound against human SGLT1 and SGLT2 is determined using a cell-based assay with stably transfected cell lines.
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either human SGLT1 or human SGLT2 are used.
-
Assay Principle: The assay measures the uptake of a radiolabeled glucose analog, typically ¹⁴C-labeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), into the cells. The inhibition of this uptake in the presence of the test compound reflects its inhibitory activity.
-
Procedure:
-
Cells are seeded into 96-well plates and cultured to confluence.
-
The cells are washed with a sodium-containing buffer.
-
The test compound (this compound) at various concentrations is added to the wells and pre-incubated.
-
[¹⁴C]AMG is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the specific glucose uptake (IC50) is calculated.
-
In Vivo Animal Studies
The antihyperglycemic effects of this compound are evaluated in diabetic animal models.
-
Animal Model: High-fat diet-fed KK (HF-KK) mice, a model of type 2 diabetes, are commonly used.[1]
-
Urinary Glucose Excretion Study:
-
Male Sprague-Dawley rats are administered this compound orally at a dose of 30 mg/kg.[1]
-
Urine is collected over a 24-hour period.
-
The total amount of glucose excreted in the urine is quantified.
-
-
Blood Glucose-Lowering Study:
Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of this compound action in the kidney.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo studies of this compound.
Logical Relationship of this compound Development
Caption: Development pathway of this compound.
References
TA-1887: A Comprehensive Technical Review of its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-1887, also known as JNJ-39933673, is a potent and orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] This document provides an in-depth technical guide on the target selectivity profile of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to this compound
This compound is a novel indole-N-glucoside that has demonstrated significant antihyperglycemic effects in preclinical studies.[1][2] As a highly selective inhibitor of SGLT2, it represents a promising therapeutic agent for the management of type 2 diabetes. SGLT2 is the primary transporter responsible for glucose reabsorption in the proximal tubules of the kidneys. Its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[2] The selectivity of SGLT2 inhibitors over the closely related SGLT1 is a critical attribute, as SGLT1 is predominantly expressed in the small intestine, and its inhibition can lead to gastrointestinal side effects.[2]
Quantitative Target Selectivity Profile
The selectivity of this compound has been quantitatively assessed against its primary target, SGLT2, and the most relevant off-target, SGLT1. The compound exhibits a high degree of selectivity for SGLT2.
| Target | IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| Human SGLT2 | 1.4 | ~164 | [1] |
| Human SGLT1 | 230 | [1] |
Furthermore, studies have shown that this compound does not inhibit the facilitated glucose transporter 1 (GLUT1) at concentrations up to 10 µM, further highlighting its specific mechanism of action.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect through the selective inhibition of SGLT2 in the renal proximal tubules. This inhibition blocks the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.
The downstream effects of sustained SGLT2 inhibition by this compound extend beyond simple glucose lowering. Preclinical studies have indicated that this compound treatment can lead to:
-
Preservation of pancreatic beta-cell mass and function. [3]
-
Increased insulin sensitivity. [3]
-
Attenuation of inflammation and oxidative stress. [3]
-
Reduction in transforming growth factor-beta 2 (TGF-β2) levels , a key mediator in the pathogenesis of diabetic nephropathy.[1]
Experimental Protocols
The determination of the target selectivity profile of SGLT2 inhibitors like this compound involves specific in vitro assays. Below is a representative methodology for assessing the inhibitory activity against human SGLT1 and SGLT2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.
Methodology: In Vitro Radio-labeled Glucose Uptake Assay
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates and grown to confluence.
-
-
Compound Preparation:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in an appropriate assay buffer to achieve a range of final concentrations.
-
-
Glucose Uptake Assay:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed, sodium-containing buffer.
-
Cells are then incubated with the assay buffer containing various concentrations of this compound or vehicle (DMSO) for a defined pre-incubation period at 37°C.
-
To initiate glucose uptake, a solution containing a radio-labeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) is added to each well.
-
The plates are incubated for a specific time at 37°C to allow for glucose uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.
-
-
Detection and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Conclusion
This compound is a highly potent and selective SGLT2 inhibitor with a favorable selectivity profile over SGLT1. Its mechanism of action, centered on the induction of urinary glucose excretion, is well-defined, and its downstream effects on various physiological parameters underscore its therapeutic potential in the treatment of type 2 diabetes. The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar compounds. This technical guide serves as a comprehensive resource for professionals in the field, facilitating a deeper understanding of the pharmacological properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of TA-1887: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-1887, also known as JNJ-39933673, is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the glucoside family of compounds, this compound exerts its primary pharmacodynamic effect by blocking the reabsorption of glucose in the renal proximal tubules, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes it a promising therapeutic agent for the management of type 2 diabetes mellitus. Beyond its primary antihyperglycemic effect, preclinical studies have revealed that this compound possesses pleiotropic effects, including the attenuation of diabetic complications such as nephropathy, cachexia, and mortality. These secondary effects are attributed to its influence on various downstream signaling pathways, including the transforming growth factor-beta (TGF-β) pathway and cellular responses to oxidative stress. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its in vitro and in vivo activity, pharmacokinetic profile in preclinical species, and its impact on key signaling cascades. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.
Core Pharmacodynamic Properties
This compound is a selective inhibitor of SGLT2, a high-capacity, low-affinity transporter responsible for the majority of glucose reabsorption in the kidneys. By competitively binding to SGLT2, this compound effectively reduces the renal threshold for glucose, leading to glucosuria and a reduction in plasma glucose concentrations.
In Vitro Activity
The inhibitory potency of this compound against human SGLT2 has been determined in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the compound's potency.
| Parameter | Value | Species | Reference |
| IC50 | 1.4 nM | Human | [1] |
In Vivo Efficacy
Preclinical studies in various animal models of diabetes and hyperglycemia have demonstrated the potent antihyperglycemic effects of this compound. Oral administration of this compound leads to a significant increase in urinary glucose excretion and a reduction in blood glucose levels.
| Animal Model | Dosage | Effect | Reference |
| High-fat diet-fed KK (HF-KK) mice | 3 mg/kg (single oral dose) | 50% reduction in blood glucose AUC0–24h | [2] |
| Sprague-Dawley rats | 30 mg/kg (oral administration) | 2502 mg/200g body weight urinary glucose excretion over 24h | [2] |
| db/db mice on a high-fat diet | 0.01% w/w in chow | Antagonized diabetic cachexia and decreased mortality | [3][4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters are crucial for understanding the drug's disposition in the body and for designing further clinical studies.
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) | Reference |
| Rat (Sprague-Dawley) | IV | 3 mg/kg | - | - | 2000 | - | [1] |
| Rat (Sprague-Dawley) | PO | 10 mg/kg | 1200 | 1.0 | 5600 | 56 | [1] |
Downstream Signaling Pathways
Beyond its direct effect on SGLT2, this compound has been shown to modulate key signaling pathways implicated in the pathogenesis of diabetic complications.
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in renal fibrosis, a hallmark of diabetic nephropathy. SGLT2 inhibitors, including this compound, have been shown to attenuate TGF-β1-induced profibrotic gene expression in human proximal tubular cells. This effect is mediated, in part, by the downregulation of key mediators of fibrosis such as thrombospondin 1 (THBS1) and tenascin C (TNC).[5] The general mechanism involves the binding of TGF-β to its receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.
Oxidative Stress and Nrf2 Signaling Pathway
Oxidative stress is a key contributor to the development and progression of diabetic complications. SGLT2 inhibitors have been demonstrated to exert antioxidant effects. One of the key mechanisms is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes. SGLT2 inhibitors can modulate this pathway, leading to an enhanced antioxidant response.[6][7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities [mdpi.com]
- 7. Emergence of SGLT2 Inhibitors as Powerful Antioxidants in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium-Glucose Cotransporter-2 Inhibitor Suppresses Endoplasmic Reticulum Stress and Oxidative Stress in Diabetic Nephropathy Through Nrf2 Signaling: A Clinical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for TA-1887 in Diabetic Mice Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
TA-1887 is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), demonstrating significant antihyperglycemic effects in preclinical models of type 2 diabetes.[1][2] By promoting urinary glucose excretion, this compound effectively lowers blood glucose levels independently of insulin action.[2] Furthermore, studies in diabetic mice have revealed that this compound treatment can antagonize diabetic cachexia, reduce mortality, and ameliorate complications such as inflammation, oxidative stress, and endothelial dysfunction.[3][4][5][6] This document provides detailed experimental protocols for utilizing this compound in diabetic mouse models to investigate its therapeutic potential.
Mechanism of Action
This compound selectively targets SGLT2, which is primarily expressed in the proximal tubules of the kidney and is responsible for the reabsorption of the majority of filtered glucose.[2] Inhibition of SGLT2 by this compound leads to a reduction in renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels in hyperglycemic states.[2] Beyond its glycemic control, this compound has been shown to exert protective effects by mitigating inflammation and oxidative stress.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in diabetic mouse models as reported in preclinical studies.
Table 1: Effects of this compound on Glycemic Control and Body Weight in db/db Mice
| Parameter | Control Group | This compound Treated Group | Reference |
| Blood Glucose (mg/dL) at 60 days | Markedly elevated | Significantly reduced | [5] |
| Plasma Insulin (ng/mL) over time | Decreased | Trended to increase | [5] |
| Body Weight | Remarkable weight loss (cachexia) | Continued to gain weight | [3][4][6] |
| Mortality | High | Decreased | [3][4][6] |
Table 2: Effects of this compound on Markers of Inflammation and Oxidative Stress in db/db Mice
| Parameter | Tissue | Control Group | This compound Treated Group | Reference |
| IL-6 mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |
| IL-1β mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |
| MCP-1 mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |
| CD68 mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |
| Urinary 8-OHdG | Urine | Elevated | Decreased | [5] |
| 8-OHdG Immunostaining | eWAT, iWAT, MG | Positive | Reduced | [5] |
eWAT: epididymal white adipose tissue; iWAT: inguinal white adipose tissue; MG: mammary gland
Experimental Protocols
Diabetic Mouse Models
a) Genetically Diabetic Model: db/db Mice
-
Strain: C57BLKS/J-leprdb/leprdb (db/db) mice.
-
Description: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, mimicking aspects of type 2 diabetes.[3]
-
Diet: To exacerbate the diabetic phenotype, mice can be fed a high-fat diet.[3][4][6]
b) Diet-Induced Diabetic Model: High-Fat Diet-Fed KK-Ay Mice
-
Strain: KK-Ay/Ta Jcl mice.
-
Description: This strain is genetically predisposed to developing type 2 diabetes, and the onset is accelerated by a high-fat diet.
-
Protocol:
-
Acclimatize 5-week-old male KK-Ay mice for one week.
-
Randomize mice into control and treatment groups based on body weight and fasting blood glucose levels.
-
Feed a high-fat diet (e.g., 32% fat content) for the duration of the study (e.g., from 5 to 12 weeks of age).
-
Administration of this compound
-
Route of Administration: Oral gavage is a common and effective method.[1]
-
Dosage: A typical oral dose is 3 mg/kg body weight.[1]
-
Vehicle: The compound can be suspended in a suitable vehicle such as a 0.5% aqueous solution of methylcellulose.
-
Frequency: Administer once daily.
-
Procedure for Oral Gavage:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Carefully insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Gently remove the needle and return the mouse to its cage, monitoring for any signs of distress.
-
Measurement of Blood Glucose and Plasma Insulin
-
Blood Glucose Measurement:
-
Collect a small blood sample from the tail vein.
-
Use a calibrated glucometer to measure blood glucose levels.
-
Measurements can be taken at regular intervals (e.g., weekly) after a short fasting period (e.g., 4-6 hours).
-
-
Plasma Insulin Measurement:
-
Collect blood samples via retro-orbital sinus puncture or cardiac puncture at the end of the study.
-
Use heparinized tubes to prevent coagulation.
-
Centrifuge the blood to separate the plasma.
-
Measure insulin levels using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.
-
Assessment of Inflammatory Markers by qPCR
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., epididymal white adipose tissue, inguinal white adipose tissue).
-
RNA Extraction:
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard protocol or a commercially available kit.
-
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green-based detection.
-
Use specific primer pairs for the genes of interest (e.g., IL-6, IL-1β, MCP-1, CD68) and a housekeeping gene (e.g., β-actin) for normalization.
-
Primer Sequences (Mus musculus):
-
IL-6: Forward: 5'-CCGGAGAGGAGACTTCACAG-3', Reverse: 5'-TTTCCACGATTTCCCAGAGA-3'[1]
-
IL-1β: Forward: 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse: 5'-TGGATGCTCTCATCAGGACAG-3'
-
MCP-1 (CCL2): Forward: 5'-TTAAAAACCTGGATCGGAACCAA-3', Reverse: 5'-GCATTAGCTTCAGATTTACGGGT-3'
-
CD68: Forward: 5'-CTTCCCACAGGCAGCACAG-3', Reverse: 5'-AATGATGAGAGGCAGCAAGAGG-3'
-
β-actin: Forward: 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse: 5'-GTGGTACGACCAGAGGCATAC-3'
-
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
-
Evaluation of Oxidative Stress (8-OHdG ELISA)
-
Sample Collection: Collect urine samples or tissue homogenates.
-
Procedure:
-
Use a commercially available 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA kit.
-
Follow the manufacturer's protocol for sample preparation and assay procedure.
-
The assay is typically a competitive ELISA where 8-OHdG in the sample competes with a fixed amount of labeled 8-OHdG for binding to a specific antibody.
-
The concentration of 8-OHdG is inversely proportional to the colorimetric signal.
-
Immunohistochemistry of Pancreatic Beta-Cells
-
Tissue Preparation:
-
Fix pancreatic tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum).
-
Incubate with a primary antibody against insulin (e.g., guinea pig anti-insulin, diluted 1:500) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-guinea pig, diluted 1:500) for 1 hour at room temperature.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the insulin-positive area using a fluorescence microscope and image analysis software.
-
Visualizations
Caption: this compound signaling pathway in diabetic mice.
Caption: General experimental workflow for this compound studies.
References
- 1. ijbs.com [ijbs.com]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. Immunohistochemical staining of insulin and glucagon in islets of formalin-fixed human pancreas [protocols.io]
- 4. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of TA-1887 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of TA-1887, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in rodent models. This compound has demonstrated significant therapeutic potential in preclinical studies for type 2 diabetes, showing antihyperglycemic effects, as well as antagonizing diabetic cachexia and reducing mortality in diabetic mice.[1][2][3][4] These protocols are intended to guide researchers in designing and executing robust in vivo studies to further evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound (also known as JNJ-39933673) is an orally active and highly selective inhibitor of SGLT2, with an IC50 of 1.4 nM.[5] SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[6] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[6]
Preclinical studies in diabetic rodent models have shown that this compound not only improves glycemic control but also exerts protective effects against diabetic complications. Specifically, in a model of severe diabetes using high-fat diet-fed db/db mice, this compound treatment prevented weight loss, decreased mortality, preserved pancreatic beta-cell mass and function, and enhanced insulin sensitivity.[1][2][3][4] Furthermore, this compound was found to attenuate inflammation, oxidative stress, and cellular senescence, particularly in visceral white adipose tissue.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in rodent models.
Table 1: In Vivo Efficacy of this compound in High-Fat Diet-Fed db/db Mice
| Parameter | Control (Untreated) | This compound Treated (0.01% w/w in chow) | Reference |
| Mortality | High | Significantly Decreased | [1][2] |
| Body Weight | Remarkable weight loss (cachexia) | Continued weight gain | [1][2][3][4] |
| Blood Glucose | Markedly elevated | Markedly reduced | [2] |
| Plasma Insulin | Decreased over time | Tended to increase | [2] |
| Insulin Sensitivity | Impaired | Significantly improved | [1][2] |
| Pancreatic Beta Cell Mass | Reduced | Preserved | [1][2] |
| Inflammation Markers | Elevated | Attenuated | [1][3] |
| Oxidative Stress Markers (e.g., urinary 8-OHdG) | Elevated | Decreased | [2] |
| Cellular Senescence Markers (e.g., p16INK4a) | Elevated | Decreased | [2] |
Table 2: Comparative Pharmacokinetic Parameters of SGLT2 Inhibitors in Rodents
| Compound | Animal Model | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| This compound | Rat | 30 mg/kg, p.o. | - | - | - | - | Favorable | [6] |
| Dapagliflozin | Rat | 1 mg/kg, p.o. | 0.5 | 439 | 1580 | 3.1 | - | |
| Canagliflozin | Rat | 20 mg/kg, p.o. | - | 6116.7 | - | - | - | [4] |
| Empagliflozin | db/db Mouse | 10 mg/kg/day, p.o. gavage | - | - | - | - | - | [4] |
| Ipragliflozin | Mouse | 1 mg/kg, p.o. | - | - | - | - | - | [1] |
Note: Detailed pharmacokinetic parameters for this compound are not publicly available in a tabular format. The available information indicates favorable pharmacokinetic profiles following oral administration.[6]
Experimental Protocols
Animal Models
The most extensively studied rodent model for this compound is the genetically diabetic db/db mouse fed a high-fat diet (HFD) . This model mimics key features of severe type 2 diabetes with obesity and insulin resistance.
This compound Formulation and Administration
3.2.1. Dietary Admixture
This method is suitable for chronic administration studies.
-
Objective: To administer this compound at a concentration of 0.01% (w/w) in rodent chow.
-
Materials:
-
This compound powder
-
Standard or high-fat rodent chow (powdered form)
-
A precision balance
-
A planetary mixer or a V-blender for homogenous mixing
-
-
Protocol:
-
Calculate the required amount of this compound and powdered chow. For example, to prepare 1 kg of medicated chow, 100 mg of this compound is needed.
-
It is recommended to use a geometric dilution method for homogenous mixing. First, mix the this compound with a small amount of the powdered chow (e.g., 1:10 ratio).
-
Gradually add more powdered chow to the mixture in geometric proportions, ensuring thorough mixing at each step.
-
Once all the chow has been added, continue mixing for a sufficient duration (e.g., 15-20 minutes) to ensure uniform distribution of the drug.
-
The medicated chow can then be provided to the animals ad libitum.
-
Store the medicated chow in a cool, dry, and dark place.
-
3.2.2. Oral Gavage
This method allows for precise dosing at specific time points.
-
Objective: To administer a specific dose of this compound (e.g., 3 mg/kg or 30 mg/kg) via oral gavage.
-
Materials:
-
This compound powder
-
A suitable vehicle. Common vehicles for SGLT2 inhibitors include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water
-
0.5% (w/v) methylcellulose in water
-
A mixture of 5% 1-methyl-2-pyrrolidinone, 20% PEG400, and 20 mM sodium diphosphate.[7]
-
-
A precision balance
-
A magnetic stirrer or vortex mixer
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the chosen vehicle.
-
Suspend or dissolve the this compound in the vehicle to the desired concentration. Use a magnetic stirrer or vortex mixer to ensure a homogenous suspension.
-
Weigh the animal to determine the correct volume to administer.
-
Gently restrain the animal and insert the gavage needle orally, passing it along the side of the mouth and over the tongue into the esophagus.
-
Administer the formulation slowly and carefully.
-
Monitor the animal for any signs of distress after administration.
-
Key Efficacy Assessment: Intraperitoneal Insulin Tolerance Test (IPITT)
This test is used to assess peripheral insulin sensitivity.
-
Materials:
-
Insulin (e.g., human regular insulin)
-
Sterile saline (0.9% NaCl)
-
Glucometer and glucose test strips
-
Syringes for insulin injection (e.g., 29-31G insulin syringes)
-
-
Protocol:
-
Fast the mice for 4-6 hours. Water should be available ad libitum.
-
Record the body weight of each mouse.
-
Prepare the insulin solution by diluting it in sterile saline to the desired concentration. A typical dose is 0.75-1.0 U/kg body weight.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer the insulin solution via intraperitoneal (IP) injection.
-
Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the insulin injection.
-
Plot the blood glucose levels over time. The area under the curve (AUC) can be calculated to quantify insulin sensitivity. A lower AUC indicates greater insulin sensitivity.
-
Signaling Pathways and Experimental Workflows
// Nodes TA1887 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SGLT2 [label="SGLT2 in\nProximal Tubule", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose_Reabsorption [label="Renal Glucose\nReabsorption", fillcolor="#FBBC05", fontcolor="#202124"]; UGE [label="Urinary Glucose\nExcretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Glucose [label="Blood Glucose\nLevels", fillcolor="#FBBC05", fontcolor="#202124"]; Glucotoxicity [label="Glucotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Cell [label="Pancreatic\nβ-cell Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Secretion [label="Endogenous Insulin\nSecretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Sensitivity [label="Insulin\nSensitivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TA1887 -> SGLT2 [label="Inhibits", dir=T, color="#202124"]; SGLT2 -> Glucose_Reabsorption [label="Mediates", dir=T, color="#202124"]; Glucose_Reabsorption -> UGE [label="Reduces", dir=T, color="#202124"]; UGE -> Blood_Glucose [label="Lowers", dir=T, color="#202124"]; Blood_Glucose -> Glucotoxicity [label="Reduces", dir=T, color="#202124"]; Glucotoxicity -> Beta_Cell [label="Improves", dir=T, color="#202124"]; Beta_Cell -> Insulin_Secretion [label="Enhances", dir=T, color="#202124"]; TA1887 -> Insulin_Sensitivity [label="Improves", dir=T, color="#202124"]; TA1887 -> Inflammation [label="Attenuates", dir=T, color="#202124"]; TA1887 -> Oxidative_Stress [label="Attenuates", dir=T, color="#202124"]; } END_DOT Figure 1: Mechanism of action of this compound.
// Nodes Animal_Model [label="Diabetic Rodent Model\n(e.g., db/db mice on HFD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Acclimatization\n(1-2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Administration\n(Dietary or Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vehicle [label="Vehicle Control\nAdministration", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Monitoring [label="Regular Monitoring\n(Body Weight, Food/Water Intake, Blood Glucose)", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy_Tests [label="Efficacy Assessments\n(e.g., IPITT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Terminal Sacrifice and\nTissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Biochemical and\nHistological Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Animal_Model -> Acclimatization [color="#202124"]; Acclimatization -> Grouping [color="#202124"]; Grouping -> Treatment [color="#202124"]; Grouping -> Vehicle [color="#202124"]; Treatment -> Monitoring [color="#202124"]; Vehicle -> Monitoring [color="#202124"]; Monitoring -> Efficacy_Tests [color="#202124"]; Efficacy_Tests -> Endpoint [color="#202124"]; Endpoint -> Analysis [color="#202124"]; } END_DOT Figure 2: General experimental workflow for in vivo studies of this compound.
Conclusion
This compound is a promising SGLT2 inhibitor with demonstrated efficacy in rodent models of type 2 diabetes. The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate its therapeutic potential. Careful consideration of the animal model, drug formulation, route of administration, and endpoint analyses is crucial for obtaining reliable and reproducible data. These application notes are intended to serve as a guide and may require optimization based on specific experimental goals and laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cognitive Benefits of Sodium-Glucose Co-Transporters-2 Inhibitors in the Diabetic Milieu - Yaribeygi - Current Medicinal Chemistry [rjpbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Once daily administration of the SGLT2 inhibitor, empagliflozin, attenuates markers of renal fibrosis without improving albuminuria in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SGLT2 Inhibitor Empagliflozin Ameliorates the Inflammatory Profile in Type 2 Diabetic Patients and Promotes an Antioxidant Response in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for In Vivo Studies of TA-1887
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the optimal dosage and experimental protocols for in vivo studies of TA-1887, a potent and selective SGLT2 inhibitor. The information is based on preclinical research investigating the efficacy of this compound in a diabetic mouse model.
Summary of In Vivo Dosage and Administration
The recommended dosage of this compound for in vivo studies in a diabetic mouse model is 0.01% (w/w) mixed in chow. This dosage has been shown to be effective in antagonizing diabetic cachexia and reducing mortality in a study utilizing genetically diabetic mice with diet-induced obesity.
| Parameter | Details | Reference |
| Compound | This compound (3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside) | [1] |
| Animal Model | Six-week-old male db/db mice | [1] |
| Diet | High-Fat Diet (HFD-32) | [1] |
| Dosage | 0.01% (w/w) in chow | [1] |
| Administration Route | Oral (admixed with chow) | [1] |
| Treatment Duration | Chronic administration | [1] |
Experimental Protocol: Induction of Severe Diabetes and this compound Treatment in db/db Mice
This protocol outlines the methodology for inducing a severe diabetic phenotype in db/db mice and the subsequent treatment with this compound.
1. Animal Model and Acclimation:
-
Utilize six-week-old male db/db mice, a genetic model of type 2 diabetes.[1]
-
House the mice in a pathogen-free facility with a controlled environment, including a 12-hour light/dark cycle.[1]
-
Allow for a two-week acclimation period upon arrival to the facility.[1]
2. Diet-Induced Obesity and Diabetes Induction:
-
Following acclimation, provide the mice with a high-fat diet (HFD-32) to induce obesity and exacerbate the diabetic phenotype.[1]
3. This compound Treatment Group:
-
Prepare the treatment diet by thoroughly mixing this compound into the high-fat chow at a concentration of 0.01% (w/w).[1]
-
Provide the this compound-containing chow to the treatment group of mice ad libitum.
4. Control Groups:
-
High-Fat Diet Control: A group of db/db mice should receive the high-fat diet without this compound.[1]
-
Insulin Treatment Control (Optional): To compare the effects of this compound with traditional diabetes therapy, a separate group can be treated with insulin.
-
Saline Control (for Insulin group): A corresponding control group for the insulin treatment should receive a saline infusion via an osmotic pump.[1]
5. Monitoring and Endpoints:
-
Monitor animal health, body weight, food and water intake, and blood glucose levels regularly throughout the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow described in the protocol.
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
Caption: Experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for TA-1887 Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-1887, also known as JNJ-39933673, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[2] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes this compound a compound of interest for research in type 2 diabetes and related metabolic disorders.[1] Preclinical studies in mouse models have demonstrated the efficacy of orally administered this compound in improving glycemic control and mitigating complications associated with diabetes.[3][4]
This document provides detailed application notes and protocols for the formulation and oral gavage administration of this compound in mice, specifically addressing its poor water solubility.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Parameter | Study Details |
| Compound | This compound (JNJ-39933673) |
| Animal Model | High-fat diet-fed KK (HF-KK) mice; db/db mice on a high-fat diet |
| Dosing Route | Oral gavage; Administration in chow |
| Dosage (Oral Gavage) | 3 mg/kg |
| Dosage (in Chow) | 0.01% w/w |
| Reported Effects | - Reduced blood glucose levels in HF-KK mice[1]- Antagonized diabetic cachexia and decreased mortality in db/db mice[3][4]- Prevented pancreatic beta-cell death and preserved beta-cell mass[3]- Improved insulin sensitivity[5]- Attenuated inflammation and oxidative stress[3] |
Experimental Protocols
Formulation of this compound for Oral Gavage
Given that this compound has low aqueous solubility, a suspension formulation is recommended for oral gavage in mice. A commonly used and effective vehicle for poorly water-soluble compounds is an aqueous solution of 0.5% methylcellulose.[6] The addition of a small amount of a surfactant, such as Tween 80, can aid in wetting the compound and improving the homogeneity of the suspension.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Glass beakers
-
Graduated cylinders
-
Analytical balance
Protocol for Preparation of 0.5% Methylcellulose Vehicle (100 mL):
-
Heat approximately 30-40 mL of purified water to 60-80°C in a glass beaker on a heating plate with a magnetic stirrer.
-
Weigh 0.5 g of methylcellulose powder.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously. The solution will appear cloudy.
-
Remove the beaker from the heat and continue stirring for 5-10 minutes to ensure the powder is well dispersed.
-
Add 60-70 mL of cold purified water to the mixture and continue stirring in a cold water bath or on ice until the solution becomes clear and viscous.
-
Optional: Add 0.1-0.2 mL of Tween 80 (for a final concentration of 0.1-0.2%) to the vehicle to act as a surfactant.
-
Store the prepared vehicle at 2-8°C. The solution should be stable for several weeks.
Protocol for this compound Suspension Preparation (Example for a 3 mg/kg dose):
-
Calculate the required amount of this compound:
-
Assume an average mouse body weight of 25 g (0.025 kg).
-
Dose = 3 mg/kg.
-
Required this compound per mouse = 3 mg/kg * 0.025 kg = 0.075 mg.
-
-
Determine the dosing volume:
-
A typical oral gavage volume for mice is 10 mL/kg.
-
For a 25 g mouse, the volume is 10 mL/kg * 0.025 kg = 0.25 mL.
-
-
Calculate the concentration of the suspension:
-
Concentration = 0.075 mg / 0.25 mL = 0.3 mg/mL.
-
-
Prepare the suspension:
-
For a total volume of 10 mL (sufficient for multiple mice), weigh out 3 mg of this compound powder.
-
Place the this compound powder in a suitable container (e.g., a small glass vial).
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle up to the final volume of 10 mL while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If necessary, sonicate the suspension for a short period to improve homogeneity.
-
The suspension should be prepared fresh daily and stored at 2-8°C until use. Stir or vortex the suspension immediately before each administration to ensure uniform dosing.
-
Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct dosing volume.
-
Thoroughly mix the this compound suspension by vortexing or stirring.
-
Draw the calculated volume of the suspension into the syringe.
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.
-
Ensure the needle is in the esophagus and not the trachea before slowly administering the suspension.
-
Withdraw the needle gently.
-
Monitor the mouse for any signs of distress after the procedure.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Gavage
Caption: Workflow for this compound oral gavage in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TA-1887 in High-Fat Diet-Induced Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-1887 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This unique mechanism of action makes this compound and other SGLT2 inhibitors a compelling therapeutic strategy for type 2 diabetes.
In preclinical research, high-fat diet (HFD)-induced diabetic animal models, such as mice and rats, are widely used to mimic the pathophysiology of human type 2 diabetes, which is often associated with obesity and insulin resistance. The application of this compound in these models allows for the investigation of its therapeutic potential and underlying molecular mechanisms in a setting that recapitulates key aspects of the human disease.
These application notes provide a comprehensive overview of the use of this compound in HFD-induced diabetic models, including its effects on key metabolic parameters, detailed experimental protocols, and insights into its molecular signaling pathways.
Data Presentation: Efficacy of this compound and other SGLT2 Inhibitors in HFD Models
The following tables summarize the quantitative effects of this compound and other representative SGLT2 inhibitors on key metabolic parameters in high-fat diet-induced diabetic or obese animal models.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed db/db Mice
| Parameter | Control (HFD) | This compound (HFD) | Fold Change/Percentage Change | Reference |
| Body Weight (g) at 80 days | ~35 g (significant loss from peak) | ~50 g (continued gain) | Prevention of weight loss | [1] |
| Blood Glucose (mg/dL) over 60 days | Markedly elevated | Markedly reduced | Significant reduction | [1] |
| Plasma Insulin | Decreased over time | Tended to increase | Preservation of insulin secretion | [1] |
| Survival Rate at 4 months | Lower | Higher | Increased survival | [1] |
Table 2: Comparative Effects of Other SGLT2 Inhibitors in High-Fat Diet-Induced Obese Mice
| SGLT2 Inhibitor | Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| Canagliflozin | C57BL/6J mice | 15 and 60 mg/kg for 4 weeks | Reduced body weight, liver weight, serum total cholesterol, and triglycerides.[2] | [2] |
| Dapagliflozin | C57BL/6 mice | 1 mg/kg/day for 9 weeks | Attenuated weight gain, reduced fasting blood glucose and serum insulin. | [3] |
| Empagliflozin | C57BL/6J mice | 10 mg/kg for 8 weeks | Suppressed weight gain, improved insulin resistance, and reduced hepatic steatosis.[4] | [4] |
| Ipragliflozin | 129S6/Sv mice | 16 weeks | Attenuated hepatic steatosis and adipocyte hypertrophy.[5] | [5] |
Signaling Pathways and Mechanism of Action
This compound exerts its primary effect by inhibiting SGLT2 in the kidneys. However, its therapeutic benefits in HFD-induced diabetic models extend beyond simple glucose lowering and involve a network of downstream signaling pathways that collectively improve metabolic health.
Primary Mechanism of Action
Caption: Primary mechanism of this compound action in the kidney.
Downstream Metabolic Signaling Pathways
The reduction in blood glucose and caloric loss induced by this compound triggers a cascade of favorable metabolic changes. These include improved insulin sensitivity, reduced glucotoxicity, and modulation of key metabolic signaling pathways such as the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.
Caption: Downstream metabolic signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HFD-induced diabetic mouse models.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
High-Fat Diet-Induced Diabetes Model
-
Animals: Male C57BL/6J mice or db/db mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
Diabetic Model Group: High-fat diet (e.g., 45-60% kcal from fat).
-
-
Induction Period: Feed the mice the respective diets for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Confirmation of Diabetes: Monitor blood glucose levels weekly. Mice with fasting blood glucose levels >200 mg/dL are typically considered diabetic.
This compound Administration
-
Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosage: Based on preclinical studies, a typical oral dose is in the range of 1-10 mg/kg body weight.[1]
-
Administration: Administer this compound or vehicle daily via oral gavage.
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess glucose disposal and insulin secretion in response to a glucose challenge.
-
Protocol:
-
Fast mice for 6 hours (with free access to water).
-
Record baseline blood glucose (t=0 min) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight glucose solution (20% w/v in sterile saline) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose tolerance.
-
Insulin Tolerance Test (ITT)
-
Purpose: To assess insulin sensitivity.
-
Protocol:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (t=0 min).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
-
Biochemical Assay for Oxidative Stress (Malondialdehyde - MDA)
-
Purpose: To measure lipid peroxidation as an indicator of oxidative stress.
-
Protocol (using a commercial kit):
-
Homogenize liver or other tissue samples in cold PBS.
-
Centrifuge the homogenate to obtain the supernatant.
-
Follow the manufacturer's instructions for the thiobarbituric acid reactive substances (TBARS) assay. This typically involves reacting the sample with TBA at high temperature to form a colored product.
-
Measure the absorbance at the specified wavelength (usually ~532 nm).
-
Calculate the MDA concentration based on a standard curve and normalize to the protein concentration of the sample.
-
Histological Analysis of Pancreatic Beta-Cells
-
Purpose: To assess beta-cell mass, proliferation, and apoptosis.
-
Protocol:
-
Tissue Preparation:
-
Fix the pancreas in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
-
Immunohistochemistry for Insulin and Glucagon:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block non-specific binding.
-
Incubate with primary antibodies against insulin and glucagon.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
-
Image the sections using a fluorescence microscope.
-
Quantify the insulin-positive and glucagon-positive areas to determine beta-cell and alpha-cell mass.
-
-
TUNEL Assay for Apoptosis:
-
Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Follow the manufacturer's protocol, which typically involves permeabilizing the tissue, incubating with TdT enzyme and labeled dUTP, and visualizing the labeled nuclei.
-
Co-stain with an insulin antibody to specifically identify apoptotic beta-cells.
-
Quantify the number of TUNEL-positive beta-cells.
-
-
Conclusion
This compound is a promising SGLT2 inhibitor for the management of type 2 diabetes. Its use in high-fat diet-induced diabetic models provides a valuable platform for elucidating its therapeutic effects and mechanisms of action. The protocols and data presented in these application notes offer a framework for researchers to design and execute robust preclinical studies to further investigate the potential of this compound and other SGLT2 inhibitors in the context of diet-induced metabolic disease. Careful adherence to these standardized methods will ensure the generation of reliable and reproducible data, ultimately contributing to the development of novel therapies for diabetes and its complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of canagliflozin on weight loss in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of TA-1887 on Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-1887 is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] While primarily developed for the treatment of type 2 diabetes, emerging evidence highlights its significant anti-inflammatory properties.[2][3][4] These effects extend beyond glycemic control and position this compound as a promising candidate for therapeutic intervention in inflammatory and cardiovascular diseases associated with metabolic dysfunction.[2][3][4]
These application notes provide a comprehensive overview of the anti-inflammatory effects of this compound, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to further investigate the therapeutic potential of this compound in mitigating inflammation.
Anti-inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by attenuating hyperglycemia-induced inflammatory pathways. The core mechanism involves the inhibition of the TLR4/NF-κB signaling cascade and the modulation of macrophage polarization.
Key Mechanistic Points:
-
Inhibition of NF-κB Signaling: Hyperglycemia can activate the Toll-like receptor 4 (TLR4), a key initiator of the inflammatory response. This activation leads to the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and chemokines. This compound, by reducing glucose toxicity, helps to suppress the activation of the TLR4/NF-κB pathway, thereby decreasing the production of inflammatory mediators.
-
Modulation of Macrophage Polarization: In inflammatory states associated with metabolic diseases, there is often an increased infiltration of pro-inflammatory M1 macrophages into tissues like adipose tissue and the vasculature. These M1 macrophages contribute to a chronic inflammatory environment. This compound has been shown to promote a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype. This polarization helps to resolve inflammation and promote tissue repair.[5]
-
Reduction of Oxidative Stress: Hyperglycemia is a major driver of oxidative stress, which in turn fuels inflammation. This compound, by lowering blood glucose levels, helps to reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC5591191 - Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality. - OmicsDI [omicsdi.org]
- 5. SGLT2 Inhibition by Empagliflozin Promotes Fat Utilization and Browning and Attenuates Inflammation and Insulin Resistance by Polarizing M2 Macrophages in Diet-induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of TA-1887 in Mitigating Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including diabetes and its complications. TA-1887 (also known as JNJ-39933673) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] While primarily known for its glucose-lowering effects, emerging evidence highlights its significant role in attenuating oxidative stress.[2][3][4] These application notes provide a comprehensive overview of the mechanisms by which this compound combats oxidative stress, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: this compound and Oxidative Stress Reduction
This compound appears to mitigate oxidative stress through a multi-faceted approach. In diabetic models, treatment with this compound has been shown to decrease systemic oxidative stress and enhance the expression of key antioxidative enzymes.[4] A proposed mechanism involves the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.
Hyperglycemia, a hallmark of diabetes, contributes to increased ROS production.[5] SGLT2 inhibitors like this compound, by promoting urinary glucose excretion, lower blood glucose levels, thereby reducing the primary driver of ROS generation.[1][3] Furthermore, studies suggest that SGLT2 inhibitors can activate the Nrf2 pathway.[3][6] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as Manganese Superoxide Dismutase (MnSOD) and Catalase.[7] These enzymes play a crucial role in detoxifying superoxide radicals and hydrogen peroxide, respectively.[8]
The proposed signaling pathway is illustrated below:
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on markers of oxidative stress and antioxidant enzyme expression in a diabetic mouse model (db/db mice fed a high-fat diet for 4 months).
Table 1: Effect of this compound on Urinary 8-OHdG Excretion
| Treatment Group | Urinary 8-OHdG (ng/day) |
| Untreated | ~180 |
| This compound Treated | ~80 |
Data extracted and estimated from Sugizaki et al., 2017, Figure 4a.[9]
Table 2: Effect of this compound on Antioxidant Enzyme mRNA Expression
| Gene | Tissue | Fold Change (this compound vs. Untreated) |
| MnSOD | eWAT | ~2.5 |
| iWAT | ~2.0 | |
| MG | ~2.5 | |
| MS | ~2.0 | |
| Catalase | eWAT | ~2.0 |
| iWAT | ~2.0 | |
| MG | ~3.0 | |
| MS | ~1.5 |
eWAT: epididymal white adipose tissue; iWAT: inguinal white adipose tissue; MG: mesenteric adipose tissue; MS: musculus soleus. Data extracted and estimated from Sugizaki et al., 2017, Figure 4c.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
This protocol outlines the quantification of urinary 8-OHdG, a widely used biomarker for oxidative DNA damage.[10]
Materials:
-
Urine samples
-
8-OHdG ELISA Kit (e.g., from MyBioSource, Northwest Life Science Specialties, or Abcam)[2][10][11]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Centrifuge
-
0.2 µm filters (optional)
-
Creatinine assay kit (for normalization)
Procedure:
-
Sample Preparation:
-
Collect fresh urine samples.
-
Centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.[11]
-
Alternatively, filter the urine through a 0.2 µm filter.[11]
-
Store samples at -20°C if not assayed immediately.[11]
-
Prior to the assay, thaw samples and dilute them (e.g., 1:20) in the Sample and Standard Diluent provided with the kit.[11][12]
-
-
ELISA Procedure (Competitive Assay Principle):
-
Follow the specific instructions provided with the chosen ELISA kit. A general workflow is as follows:
-
Prepare the 8-OHdG standards according to the kit's manual.
-
Add standards and diluted urine samples to the appropriate wells of the 8-OHdG pre-coated microplate.
-
Add the HRP-conjugated anti-8-OHdG antibody to each well.
-
Incubate as per the manufacturer's instructions (e.g., 45-60 minutes at 37°C).[4][11]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add TMB substrate to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of 8-OHdG in the samples by interpolating their absorbance values from the standard curve.
-
To account for variations in urine volume, normalize the 8-OHdG concentration to the creatinine concentration in the same sample.
-
Protocol 2: Immunohistochemical (IHC) Detection of 8-OHdG in Adipose Tissue
This protocol describes the visualization of 8-OHdG in paraffin-embedded tissue sections, providing spatial information on oxidative DNA damage.[9]
Materials:
-
Paraffin-embedded adipose tissue sections (e.g., 5 µm thick)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal serum from the species of the secondary antibody)
-
Primary antibody: anti-8-OHdG monoclonal antibody (e.g., clone N45.1)[13]
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by passing them through a series of decreasing concentrations of ethanol (e.g., 100%, 95%, 70%) and finally into distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM citrate buffer (pH 6.0).
-
Heat the slides in a microwave or water bath to unmask the antigenic sites.[13] Cool down slowly.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking serum for 30-60 minutes.[13]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash the slides and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash and then apply the ABC reagent for 30 minutes.
-
Develop the signal by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. The intensity and localization of the brown staining indicate the extent and location of 8-OHdG.
-
Quantitative analysis can be performed using image analysis software to measure staining intensity or the percentage of positively stained cells.
-
Conclusion
This compound demonstrates a significant capacity to mitigate oxidative stress, a key contributor to diabetic complications. This is achieved, at least in part, by reducing systemic oxidative damage, as evidenced by lower urinary 8-OHdG levels, and by upregulating the expression of crucial antioxidant enzymes like MnSOD and Catalase, potentially via the Nrf2 signaling pathway. The protocols provided herein offer robust methods for researchers to further investigate the antioxidant properties of this compound and similar compounds in various experimental models. These findings underscore the therapeutic potential of this compound beyond glycemic control, positioning it as a promising agent for combating diseases with an underlying oxidative stress component.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Urinary 8-OHdG [bio-protocol.org]
- 3. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium-Glucose Cotransporter-2 Inhibitor Suppresses Endoplasmic Reticulum Stress and Oxidative Stress in Diabetic Nephropathy Through Nrf2 Signaling: A Clinical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Catalase in Oxidative Stress- and Age-Associated Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary 8-Hydroxydeoxyguanosine (8OHDG) ELISA Assay Kit | NWLSS | Supplier [nwlifescience.com]
- 11. abcam.com [abcam.com]
- 12. agrisera.com [agrisera.com]
- 13. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
Application Notes and Protocols for TA-1887 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA-1887 is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). While primarily investigated for its glucose-lowering effects in the context of diabetes, emerging research highlights the significant cardiovascular protective benefits of the SGLT2 inhibitor class. These benefits appear to extend beyond glycemic control, suggesting direct effects on the cardiovascular system. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical animal models of cardiovascular research, including cardiac hypertrophy and heart failure. The information is compiled from studies on this compound and other SGLT2 inhibitors to provide a comprehensive guide for researchers.
Mechanism of Action in Cardiovascular Context
This compound, as an SGLT2 inhibitor, is believed to exert its cardiovascular benefits through a multifactorial mechanism. In diabetic models, this compound has been shown to attenuate inflammation, oxidative stress, and endothelial dysfunction.[1][2][3] The broader class of SGLT2 inhibitors has been demonstrated to have direct cardiac effects, including:
-
Metabolic Reprogramming: Shifting cardiac metabolism from fatty acid oxidation towards more efficient glucose and ketone body utilization.
-
Reduction of Cardiac Load: Through diuretic and natriuretic effects, leading to reduced preload and afterload.
-
Anti-inflammatory and Anti-oxidative Effects: Attenuating inflammatory signaling and reducing oxidative stress within the myocardium.
-
Inhibition of Cardiac Fibrosis and Hypertrophy: Modulating key signaling pathways involved in pathological cardiac remodeling.
-
Ion Channel Modulation: Potentially affecting cardiac ion channels, such as the Na+/H+ exchanger.
Data Presentation: Efficacy of SGLT2 Inhibitors in Animal Models
The following tables summarize quantitative data from preclinical studies on SGLT2 inhibitors in various cardiovascular animal models. While specific data for this compound in non-diabetic cardiovascular models is limited, the data from other SGLT2 inhibitors provide a strong rationale for its investigation.
Table 1: Effects of SGLT2 Inhibitors on Cardiac Hypertrophy Markers in Rodent Models
| Animal Model | SGLT2 Inhibitor & Dosage | Treatment Duration | Key Findings |
| Mouse (Transverse Aortic Constriction) | Empagliflozin (10 mg/kg/day) | 4 weeks | Reduced heart weight to body weight ratio; Decreased expression of hypertrophic markers (ANP, BNP). |
| Rat (Spontaneously Hypertensive) | Dapagliflozin (1 mg/kg/day) | 8 weeks | Attenuated left ventricular hypertrophy; Reduced cardiomyocyte cross-sectional area.[4] |
| Mouse (Diabetic Cardiomyopathy) | This compound (in diet) | 60 days | Improved endothelial function.[1] |
Table 2: Effects of SGLT2 Inhibitors on Cardiac Function in Heart Failure Models
| Animal Model | SGLT2 Inhibitor & Dosage | Treatment Duration | Key Findings |
| Mouse (Myocardial Infarction) | Empagliflozin (10 mg/kg/day) | 6 weeks | Improved left ventricular ejection fraction (LVEF); Reduced cardiac fibrosis. |
| Rabbit (Aortic Insufficiency) | Canagliflozin (10 mg/kg/day) | 12 weeks | Decreased left ventricular end-diastolic pressure; Attenuated cardiac remodeling. |
| Rat (Diabetic Cardiomyopathy) | This compound (in diet) | 60 days | Attenuated inflammation and oxidative stress.[1][2][3] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC) in Mice
This protocol describes a common surgical procedure to induce pressure overload-induced cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 7-0 silk)
-
Blunt needle (e.g., 27-gauge)
-
This compound or vehicle control
Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully separate the transverse aorta from the surrounding tissues.
-
Place a 7-0 silk suture underneath the aorta between the innominate and left carotid arteries.
-
Tie the suture snugly around the aorta and a 27-gauge blunt needle.
-
Quickly remove the needle to create a stenosis of a defined diameter.
-
Close the chest wall and suture the skin incision.
-
Administer post-operative analgesia as required.
-
House the animals individually and monitor for recovery.
-
Begin treatment with this compound or vehicle control (e.g., via oral gavage or mixed in diet) one week post-surgery and continue for the desired duration (e.g., 4-8 weeks).
-
At the end of the treatment period, assess cardiac function and hypertrophy using echocardiography, and collect heart tissue for histological and molecular analysis.
Protocol 2: Induction of Heart Failure via Myocardial Infarction (MI) in Rats
This protocol outlines the procedure for inducing heart failure through ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Suture material (e.g., 6-0 polypropylene)
-
Ventilator
-
This compound or vehicle control
Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD coronary artery.
-
Ligate the LAD artery with a 6-0 polypropylene suture. Successful ligation is confirmed by the appearance of a pale region in the myocardium.
-
Close the chest cavity and suture the incision.
-
Provide post-operative care, including analgesia and monitoring.
-
Initiate treatment with this compound or vehicle one week after surgery.
-
Continue treatment for a specified period (e.g., 6-12 weeks) to allow for the development of heart failure.
-
Monitor cardiac function periodically using echocardiography.
-
At the study endpoint, perform hemodynamic measurements and collect tissue for further analysis.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in cardiovascular disease.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
- 1. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TA-1887 solubility and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TA-1887. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Direct quantitative solubility data for this compound in common solvents is not widely published. However, based on its chemical structure and information for similar compounds, it is expected to have good solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions. For a similar class of molecule, a solubility of ≥ 2.5 mg/mL in a vehicle containing 10% DMSO has been reported, suggesting DMSO is a suitable solvent for creating stock solutions.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use an appropriate organic solvent: Start by attempting to dissolve the compound in 100% DMSO.
-
Gentle warming: Briefly warming the solution at 37°C may aid dissolution.
-
Sonication: Use a sonicator to increase the rate of dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
If the compound precipitates out of solution after dilution with aqueous media, this is a common issue. It is recommended to vortex, sonicate, or gently warm the solution to redissolve the precipitate before use.[1]
Stability and Storage
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability of this compound. The following storage conditions are recommended:
-
Powder: Store at -20°C for long-term storage.
-
In solution (e.g., in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: How stable is this compound in solution?
A4: While a specific stability profile for this compound in various solutions and pH conditions is not publicly available, it is best practice to prepare fresh solutions for each experiment. If storing stock solutions, keep them at -80°C and minimize the number of freeze-thaw cycles. For aqueous working solutions, it is recommended to prepare them immediately before use.
Experimental Protocols & Data
Solubility Data
While specific data for this compound is limited, the following table provides solubility information for a similar compound, which can be used as a starting point for formulation.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL | A common solvent for creating stock solutions. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | A vehicle for in vivo oral administration.[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | An alternative vehicle for in vivo administration.[2] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | A vehicle for in vivo administration.[2] |
Solution Preparation Protocol (for in vivo oral administration)
This protocol is adapted from a formulation used for a similar small molecule and can be a good starting point for in vivo experiments with this compound.[2]
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to make a stock solution.
-
For the final formulation, add the other vehicle components in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Vortex the final solution until it is clear and homogenous.
Visualized Experimental Workflow and Signaling Pathway
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
References
preparing TA-1887 stock solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and handling of TA-1887 stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as JNJ-39933673) is a highly potent and selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] This mechanism is independent of insulin secretion.
Q2: What are the main research applications for this compound?
This compound is primarily used in diabetes research.[1][2] Its ability to lower blood glucose levels makes it a valuable tool for studying the pathophysiology of type 2 diabetes and for the preclinical evaluation of SGLT2 inhibitors as a therapeutic strategy. It has been used in animal models to investigate its effects on hyperglycemia, diabetic cachexia, and mortality.[4][5][6][7]
Q3: In what solvents is this compound soluble?
Q4: How should I store the lyophilized powder and prepared stock solutions of this compound?
The lyophilized powder of this compound is typically shipped at room temperature, suggesting it is stable for short periods.[1] For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in an organic solvent like DMSO, the stock solution should be stored at -20°C for up to 3 months.[9] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The compound has low aqueous solubility and is crashing out of solution as the concentration of the organic solvent decreases. | 1. Perform Stepwise Dilutions: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first dilute the stock in a smaller volume of the buffer, vortex or sonicate briefly, and then add this intermediate dilution to the remaining buffer. 2. Increase Final DMSO Concentration (with caution): If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[10] 3. Gentle Warming and Sonication: Briefly warming the solution to 37°C and sonicating can help redissolve the precipitate.[9] |
| Inconsistent or lower-than-expected potency in in vitro assays. | Incomplete dissolution of the compound in the stock solution or precipitation in the assay plate. | 1. Ensure Complete Initial Dissolution: Before making any dilutions, ensure the lyophilized powder is fully dissolved in the organic solvent. Use vortexing and, if necessary, brief sonication. 2. Check for Precipitation in Assay Wells: Visually inspect your assay plates under a microscope for any signs of compound precipitation. If observed, refer to the troubleshooting steps for precipitation. 3. Use Low-Binding Plates and Tips: Hydrophobic compounds can adsorb to plastic surfaces. Using low-protein-binding labware can minimize this effect.[10] |
| The vial of lyophilized powder appears empty. | The compound is a very small quantity and may be present as a thin film or small particles that are not easily visible. | This is common for small quantities of lyophilized compounds.[9] Add the appropriate volume of solvent to the vial as per your calculations and vortex thoroughly to ensure all the compound is dissolved. |
| Cloudiness in the culture media after adding the compound. | The compound has precipitated out of solution upon addition to the complex biological medium. | This is a strong indication of poor aqueous solubility. Follow the recommendations for preventing precipitation. It may be necessary to use a lower final concentration of the compound. |
Quantitative Data Summary
Table 1: Solubility of a Structurally Similar SGLT2 Inhibitor (Ipragliflozin) as a Reference
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethylformamide | ~30 mg/mL |
| 1:7 solution of Ethanol:PBS (pH 7.2) | ~0.13 mg/mL |
| Data for ipragliflozin is provided as a reference for this compound due to the lack of specific public data for the latter. Actual solubility of this compound may vary.[8] |
Table 2: In Vivo Dosing of this compound in Animal Models
| Animal Model | Dosage and Administration Route |
| Rats | 30 mg/kg, oral administration |
| High-fat diet-fed KK mice | 3 mg/kg, oral administration |
| BSA-overloaded diabetic mice | 30 mg/kg/day, oral gavage for 2 weeks |
| High-fat diet-fed mice | 0.01% w/w in chow |
| Male Sprague-Dawley Rats | 3 mg/kg (i.v.), 10 mg/kg (p.o.) |
| [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound lyophilized powder (Molecular Weight: 427.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 427.47 g/mol = 0.0042747 g = 4.27 mg
-
Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder. Due to the small quantity, it is recommended to dissolve the entire contents of a pre-weighed vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial or warm it in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use, sterile, low-binding microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound and the final DMSO concentration in your assay (typically ≤ 0.1%).
-
Perform serial dilutions of the DMSO stock (if necessary): It is recommended to first make any necessary serial dilutions in 100% DMSO.
-
Prepare the final working solution: Add the appropriate volume of the this compound DMSO stock (or a diluted DMSO stock) to your aqueous assay buffer or cell culture medium. Add the DMSO stock dropwise while vortexing the aqueous solution to facilitate mixing and minimize precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer or cell culture medium without the inhibitor.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound action in the renal proximal tubule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-EPMC5591191 - Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality. - OmicsDI [omicsdi.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TA-1887 and Seltorexant in in vivo experiments.
Disclaimer: The following information is for research purposes only and does not constitute medical advice.
Section 1: this compound (SGLT2 Inhibitor) for Diabetes Research
This compound (also known as JNJ-39933673) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] By inhibiting SGLT2 in the kidneys, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2] It is primarily investigated for its antihyperglycemic effects in the context of type 2 diabetes research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of SGLT2, a protein primarily located in the proximal tubules of the kidneys.[2] SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in hyperglycemic states.[2] This mechanism is independent of insulin action.[2]
Q2: What are the common animal models used for in vivo studies with this compound?
A2: Genetically diabetic mice, such as db/db mice, fed a high-fat diet are a relevant model to study the effects of this compound in a scenario of severe diabetes.[3][4][5] Sprague Dawley rats have also been used to assess the pharmacokinetics and urinary glucose excretion potential of this compound. High-fat diet-fed KK (HF-KK) mice are another model where this compound has been shown to reduce blood glucose levels.[1][2]
Q3: What is a typical route of administration and dosage for this compound in preclinical models?
A3: this compound is orally active.[1][2] In db/db mice on a high-fat diet, this compound has been administered by being mixed with their food at a concentration of 0.01% (w/w).[1] For oral gavage, doses such as 3 mg/kg have been used in HF-KK mice to assess blood glucose reduction, and 30 mg/kg in rats to measure urinary glucose excretion.[1]
Q4: What are the expected physiological effects of this compound in diabetic animal models?
A4: In diabetic animal models, this compound treatment is expected to:
-
Lower blood glucose levels.[1]
-
Prevent diabetic cachexia (weight loss) and decrease mortality in severe diabetic models.[3][4][5]
-
Preserve pancreatic beta-cell mass and enhance endogenous insulin secretion.[3][5]
-
Improve insulin sensitivity.[3]
-
Attenuate inflammation, oxidative stress, and cellular senescence.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in blood glucose readings | Inconsistent fasting times, stress-induced hyperglycemia from handling, or improper blood sampling technique. | Ensure consistent fasting periods before glucose measurements. Handle animals gently and use a consistent, minimally invasive blood sampling technique. |
| Unexpected weight loss in treated animals | Dehydration due to osmotic diuresis, or progression of diabetic cachexia if the dose is suboptimal. | Ensure ad libitum access to drinking water. Monitor body weight and food/water intake regularly. Re-evaluate the dosage and formulation of this compound. |
| No significant change in blood glucose levels | Improper drug administration, insufficient dosage, or issues with drug formulation and stability. | Verify the accuracy of the administered dose and the gavage technique. Consider a dose-response study to determine the optimal dose for your model. Check the stability and solubility of your this compound formulation. |
| Signs of urinary tract infections | Increased urinary glucose can create a favorable environment for bacterial growth. | Monitor animals for signs of urinary tract infections (e.g., changes in urination, grooming). Maintain high standards of cage hygiene. |
Data Presentation: In Vivo Efficacy of this compound
| Animal Model | Dose and Administration | Key Findings | Reference |
| High-fat diet-fed KK (HF-KK) mice | 3 mg/kg, oral administration | Reduced blood glucose levels without affecting food intake. | [1] |
| Male Sprague Dawley rats | 30 mg/kg, oral administration | Induced urinary glucose excretion of 2502 mg per 200 g body weight over 24 hours. | [1][2] |
| BSA-overloaded diabetic mice | 30 mg/kg/day, oral gavage for 2 weeks | Significantly reduced the glomerular filtration rate (GFR). | [1] |
| db/db mice on a high-fat diet | 0.01% w/w in chow | Antagonized diabetic cachexia and decreased mortality. | [1] |
Experimental Protocol: Evaluation of this compound in db/db Mice
This protocol is a summary of the methodology used in a study by Sugizaki et al. (2017).[3][4][5]
-
Animal Model: Male db/db mice.
-
Diet: High-fat diet.
-
Treatment Group: this compound mixed into the high-fat diet at a concentration of 0.01% (w/w).
-
Control Group: Fed a high-fat diet without this compound.
-
Duration: Long-term, monitoring for survival and metabolic parameters.
-
Key Measurements:
-
Survival Analysis: Monitor survival rates in both groups.
-
Body Weight: Measure body weight regularly.
-
Blood Glucose: Monitor blood glucose levels.
-
Insulin Tolerance Test (IPITT): Perform IPITT to assess insulin sensitivity.
-
Plasma Insulin: Measure plasma insulin levels using ELISA.
-
Histology: At the end of the study, collect tissues (e.g., pancreas, adipose tissue) for histological analysis to assess beta-cell mass and inflammation.
-
Gene Expression: Analyze the expression of relevant genes in tissues like adipose tissue and muscle via quantitative real-time PCR.
-
Visualization: Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
Caption: General experimental workflow for this compound in vivo studies.
Section 2: Seltorexant (Orexin-2 Receptor Antagonist) for Neuroscience Research
Seltorexant (also known as JNJ-42847922) is a selective orexin-2 receptor (OX2R) antagonist.[3][6] The orexin system is a key regulator of sleep-wake cycles, and its overactivation can lead to hyperarousal, which is implicated in conditions like insomnia and depression.[3][7][8] By blocking OX2R, Seltorexant aims to normalize this overactivity, thereby improving sleep and mood.[3][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Seltorexant?
A1: Seltorexant selectively blocks the orexin-2 receptor (OX2R).[3][6] Orexin neuropeptides, when bound to OX2R, promote wakefulness and arousal.[4] By antagonizing this receptor, Seltorexant reduces the downstream signaling that leads to a state of hyperarousal, thus facilitating sleep and potentially alleviating symptoms of depression.[4][7][9][10]
Q2: What animal models are suitable for studying Seltorexant's effects?
A2: Sprague Dawley rats are a common model for investigating the sleep-promoting effects of Seltorexant.[6] Studies in these animals have assessed changes in sleep-wake patterns. Animal models of depression and anxiety can also be employed to evaluate the anxiolytic and antidepressant-like effects of Seltorexant.
Q3: What is a typical administration route and dosage for Seltorexant in animal studies?
A3: Seltorexant is orally bioavailable. In preclinical studies with rats, oral administration of doses in the range of 3-30 mg/kg has been used to evaluate its effects on sleep architecture.[1] A dose of 30 mg/kg has been used in mice to study its impact on the stress response.
Q4: What are the expected outcomes of Seltorexant administration in animal models?
A4: In rodent models, Seltorexant is expected to:
-
Dose-dependently induce and prolong sleep.[6]
-
Reduce the latency to non-rapid eye movement (NREM) sleep and increase NREM sleep time.[6]
-
Have minimal effect on REM sleep.[6]
-
Exhibit antidepressant-like and anxiolytic effects.
-
Cross the blood-brain barrier to bind to OX2R in the brain.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of significant effect on sleep parameters | Insufficient dose, timing of administration, or habituation to the experimental setup. | Conduct a dose-response study to find the optimal dose. Administer Seltorexant at the beginning of the animal's active phase (dark cycle for rodents) to observe sleep-promoting effects. Ensure animals are properly habituated to the EEG/EMG recording equipment to minimize stress. |
| High inter-animal variability in response | Differences in individual animal's circadian rhythms, stress levels, or metabolism. | Use a crossover design where each animal serves as its own control. Ensure a consistent and low-stress environment. Increase the sample size to improve statistical power. |
| Difficulty with oral gavage causing stress | Animal handling and the gavage procedure itself can be stressful, potentially confounding results. | Ensure personnel are well-trained in oral gavage techniques. Consider alternative administration methods like voluntary oral consumption in a palatable medium if feasible and validated. |
| Potential for off-target effects | Although selective for OX2R, very high doses may have off-target effects. | Use the lowest effective dose determined from dose-response studies. If unexpected behaviors are observed, consider evaluating potential interactions with other receptor systems. |
Data Presentation: Preclinical Pharmacodynamics of Seltorexant
| Animal Model | Dose and Administration | Key Findings | Reference |
| Sprague Dawley rats | Oral, ED50 of 3 mg/kg | Dose-dependent reduction in NREM latency and increase in NREM sleep time. | [6] |
| Mice | 30 mg/kg | Reduction in the latency to NREM sleep. | |
| Rodents (in vivo PET imaging) | N/A | Suitable blood-brain barrier penetration. | [1] |
Experimental Protocol: Assessing Sleep-Promoting Effects of Seltorexant in Rats
This protocol is a generalized procedure based on preclinical studies of orexin antagonists.
-
Animal Model: Male Sprague Dawley rats.
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages. Allow for a recovery period.
-
Habituation: Habituate the animals to the recording chambers and cables to minimize stress.
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate vehicle).
-
Seltorexant at various doses (e.g., 3, 10, 30 mg/kg).
-
-
Administration: Administer the treatment orally at the beginning of the dark (active) phase.
-
Data Recording: Record EEG and EMG data continuously for a set period (e.g., 6-12 hours).
-
Sleep Scoring: Manually or automatically score the recorded data to identify periods of wakefulness, NREM sleep, and REM sleep.
-
Data Analysis: Analyze parameters such as latency to NREM and REM sleep, and the total time spent in each state.
Visualization: Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
Technical Support Center: Optimizing TA-1887 Oral Gavage Technique in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the oral gavage administration of TA-1887 in mice.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it administered via oral gavage?
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] It is used in pre-clinical research, particularly in studies of type 2 diabetes.[2][3] Oral gavage is the preferred method for administering precise doses of this compound directly into the stomach, ensuring accurate and reproducible dosing for pharmacokinetic and pharmacodynamic studies.[4][5]
2. What is the recommended vehicle for preparing this compound for oral gavage in mice?
A commonly used and recommended vehicle for oral gavage studies in mice is 0.5% methylcellulose in water. Sometimes, 0.2% Tween 80 is added to aid in the suspension of hydrophobic compounds.
3. What are the correct gavage needle size and maximum administration volume for mice?
The appropriate gavage needle size and maximum administration volume are dependent on the mouse's body weight. Using the correct size is crucial to prevent injury.[6][7][8] The maximum volume should not exceed 10 ml/kg of the animal's body weight.[6][9]
Data Presentation: Gavage Needle and Volume Guidelines
| Mouse Weight (g) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Administration Volume (ml) |
| <14 | 24 | 1 | 0.14 |
| 15-20 | 22 | 1 - 1.5 | 0.20 |
| 20-25 | 20 | 1 - 2 | 0.25 |
| 25-30 | 18 | 1.5 - 2 | 0.30 |
| 30-35 | 18 | 2 - 3 | 0.35 |
4. How can I minimize stress to the mice during the oral gavage procedure?
Minimizing stress is critical for animal welfare and data integrity.[4] Proper restraint techniques are paramount.[8] The person performing the gavage should be well-trained and proficient.[6] Alternatives like voluntary consumption of medicated gels can be considered for some studies.[10] One study suggests that precoating the gavage needle with sucrose can reduce stress and decrease plasma corticosterone levels in mice.[4]
5. What are the signs of a successful oral gavage procedure?
A successful procedure is characterized by the smooth insertion of the gavage needle without resistance. The mouse should not exhibit signs of distress, such as coughing, choking, or difficulty breathing, during or after the procedure.[6] The animal should be monitored for at least 10-15 minutes post-procedure.[11]
Troubleshooting Guides
Issue 1: Resistance is felt during needle insertion.
-
Possible Cause: The needle may be entering the trachea instead of the esophagus.
-
Solution: Do not force the needle. Immediately and gently withdraw the needle. Re-evaluate your restraint and the angle of insertion. Ensure the mouse's head is properly extended to create a straight line from the mouth to the esophagus.[8][12] Attempt to re-insert the needle, allowing the mouse to swallow it.[6] If resistance is still felt, do not proceed. Allow the animal to rest before another attempt. No more than three attempts should be made in a single session.[6]
Issue 2: The mouse is struggling excessively.
-
Possible Cause: Improper restraint or anxiety.
-
Solution: Release the mouse and allow it to calm down. Re-evaluate your scruffing technique to ensure a firm but not overly tight grip that could impair breathing.[6] Ensure the animal is securely held to prevent movement during the procedure.
Issue 3: Fluid is observed coming from the nose or mouth after administration.
-
Possible Cause: Accidental administration into the lungs (aspiration) or regurgitation.
-
Solution: Immediately stop the procedure and withdraw the needle.[13] Place the animal back in its cage and monitor it closely for signs of respiratory distress, such as labored breathing, gasping, or cyanosis (blue-tinged extremities).[6] If severe respiratory distress is observed, the animal must be humanely euthanized.[11] To prevent this, ensure the gavage needle is of the correct length to reach the stomach and administer the fluid slowly.[7]
Issue 4: The mouse appears lethargic or shows signs of pain after the procedure.
-
Possible Cause: Esophageal or stomach perforation, or other internal injury.
-
Solution: Monitor the animal closely for signs of distress including hunched posture, squinted eyes, piloerection, or swelling of the neck.[6] If these signs are observed, contact the veterinary staff immediately. Perforation of the esophagus or stomach is a serious complication and may require euthanasia.[6][11] Using flexible gavage tubes instead of rigid metal needles can help reduce the risk of such injuries.[11]
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
-
Materials:
-
Methylcellulose powder (e.g., 400 cP)
-
Milli-Q or distilled water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
-
Procedure:
-
To prepare 100 ml of 0.5% methylcellulose:
-
Heat approximately 30 ml of water to 70-80°C in a beaker with a magnetic stirrer.
-
Weigh 0.5 g of methylcellulose powder.
-
While stirring, slowly add the methylcellulose powder to the heated water. It will form a milky, heterogeneous suspension.
-
In a separate beaker, cool the remaining 70 ml of water on ice or in a freezer.
-
Add the cold water to the methylcellulose suspension and continue to stir in a cold environment (e.g., on ice or in a 4°C cold room) until the solution becomes clear. This may take several hours or can be left overnight.
-
-
Store the prepared vehicle at 4°C.
-
Protocol 2: Oral Gavage of this compound in Mice
-
Preparation:
-
Accurately weigh the mouse to determine the correct dose volume.[6]
-
Prepare the this compound suspension in the 0.5% methylcellulose vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing before drawing it into the syringe.
-
Select the appropriate size gavage needle based on the mouse's weight (refer to the table above).[6][8]
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle if necessary.[9][12]
-
-
Restraint:
-
Gavage Procedure:
-
Gently insert the gavage needle into the side of the mouth, behind the incisors.[6]
-
Advance the needle gently along the upper palate towards the back of the throat. The mouse should swallow as the needle reaches the pharynx.[6][12]
-
Once the mouse swallows, the needle should slide easily down the esophagus with minimal resistance.[6][14] Do not force the needle.
-
Insert the needle to the pre-measured depth.
-
Administer the this compound suspension slowly and smoothly.[12][14]
-
Once the full dose is administered, gently withdraw the needle in the same path it was inserted.[6]
-
-
Post-Procedure Monitoring:
Visualizations
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
Caption: Experimental workflow for this compound oral gavage in mice.
Caption: Troubleshooting decision tree for common oral gavage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 13. ViewArticleDetail [ijpronline.com]
- 14. researchgate.net [researchgate.net]
potential off-target effects of TA-1887 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TA-1887.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] Its primary off-target interaction is with the sodium-glucose cotransporter 1 (SGLT1), but it exhibits significantly lower potency against SGLT1 compared to SGLT2.
Q2: What are other potential off-target effects of SGLT2 inhibitors like this compound?
A2: Beyond SGLT1, research on the class of SGLT2 inhibitors (gliflozins) suggests potential off-target interactions with other membrane transporters, including the Na+/H+ exchanger 1 (NHE-1) and Na+/H+ exchanger 3 (NHE-3).[2][3][4] Some studies also indicate that SGLT2 inhibitors may modulate signaling pathways such as AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[3][5]
Q3: My in vitro or in vivo results with this compound are not consistent with SGLT2 inhibition alone. What could be the cause?
A3: Discrepancies between expected and observed results could be due to several factors, including off-target effects, experimental artifacts, or specific characteristics of your model system. It is crucial to perform control experiments to rule out these possibilities. Consider assessing the effect of this compound on SGLT1 activity, especially if your experimental system expresses high levels of this transporter. Furthermore, investigating potential interactions with NHE-1 and NHE-3, or downstream effects on AMPK and SIRT1 signaling, may provide an explanation for the observed phenotype.
Q4: Are there known effects of this compound on cardiovascular or renal systems beyond glycosuria?
A4: Studies on SGLT2 inhibitors have revealed beneficial cardiovascular and renal effects that may extend beyond their glucose-lowering action.[2][5] These effects are thought to be mediated, in part, by off-target interactions, including the inhibition of NHE-1 in the heart and effects on renal ion exchange.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Phenotype in Cellular Assays
Symptom: You observe a cellular response to this compound that cannot be solely attributed to the inhibition of SGLT2-mediated glucose uptake.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of SGLT1 | 1. Verify SGLT1 expression: Confirm the expression level of SGLT1 in your cell line using qPCR or Western blotting. 2. Use a selective SGLT1 inhibitor: Compare the phenotype induced by this compound with that of a highly selective SGLT1 inhibitor. 3. Dose-response analysis: Perform a dose-response curve for this compound and compare the EC50 for the observed phenotype with its known IC50 for SGLT2 and SGLT1. A significant deviation may suggest SGLT1 involvement. |
| Interaction with Na+/H+ exchangers (NHE-1, NHE-3) | 1. Measure intracellular pH: Use a pH-sensitive fluorescent dye to assess changes in intracellular pH upon treatment with this compound. 2. Use specific NHE inhibitors: Compare the effects of this compound with known NHE-1 or NHE-3 inhibitors (e.g., cariporide for NHE-1). 3. Assess Na+ influx/efflux: Utilize ion-sensitive dyes or radioisotope flux assays to measure changes in sodium ion transport. |
| Modulation of AMPK/SIRT1 signaling | 1. Western blot analysis: Probe for the phosphorylation status of AMPK and its downstream targets (e.g., ACC). Assess the expression levels of SIRT1 and its downstream targets (e.g., PGC-1α). 2. Use pathway inhibitors/activators: Co-treat cells with this compound and known AMPK inhibitors (e.g., Compound C) or SIRT1 inhibitors (e.g., EX-527) to see if the unexpected phenotype is rescued. |
| Compound precipitation or instability | 1. Check solubility: Visually inspect the media for any signs of precipitation. 2. Prepare fresh solutions: Always use freshly prepared stock solutions of this compound. |
Issue 2: Inconsistent Results in Glucose Uptake Assays
Symptom: High variability or unexpected results in your SGLT2-mediated glucose uptake assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal assay conditions | 1. Optimize cell seeding density: Ensure a confluent monolayer of cells on the day of the assay.[6] 2. Optimize incubation times: Determine the optimal pre-incubation time with this compound and the optimal glucose uptake time.[7] 3. Use appropriate controls: Include no-inhibitor, positive control inhibitor (e.g., phlorizin), and no-cell controls.[6] |
| Issues with fluorescent glucose analog (e.g., 2-NBDG) | 1. Titrate 2-NBDG concentration: Determine the optimal concentration of 2-NBDG for your cell type to ensure a good signal-to-noise ratio without causing cytotoxicity.[7] 2. Check for quenching or autofluorescence: Ensure that this compound or other components in your assay buffer do not interfere with the fluorescence signal. |
| Cell line variability | 1. Passage number: Use cells within a consistent and low passage number range, as transporter expression can change with extensive passaging. 2. Confirm SGLT2 expression: Periodically verify the expression of SGLT2 in your cell line. |
Quantitative Data Summary
| Target | This compound IC50 | Reference |
| SGLT2 | 1.4 nM | [1] |
| SGLT1 | 230 nM | [1] |
Experimental Protocols
Protocol 1: Non-Radioactive Glucose Uptake Assay for SGLT2 Inhibition
This protocol is adapted for use in HK-2 cells, a human kidney proximal tubule cell line that endogenously expresses SGLT2.[6][7]
Materials:
-
HK-2 cells
-
DMEM/F-12 medium with 10% FBS
-
96-well black, clear-bottom plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
This compound
-
Phlorizin (positive control)
-
Fluorescence plate reader
Procedure:
-
Seed HK-2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed KRH buffer.
-
Prepare serial dilutions of this compound and phlorizin in KRH buffer.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 10 µL of 2-NBDG solution (final concentration 100 µM) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells and measure the fluorescence (Excitation/Emission ~485/535 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for AMPK Activation
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total AMPK.
Visualizations
Caption: Experimental workflow for the non-radioactive glucose uptake assay.
Caption: Troubleshooting logic for unexpected cellular phenotypes with this compound.
Caption: Potential signaling pathways modulated by SGLT2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ccjm.org [ccjm.org]
- 7. cardiosmart.org [cardiosmart.org]
Technical Support Center: Managing Side Effects of SGLT2 Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SGLT2 inhibitors in animal studies. The following information is intended to help anticipate and manage potential side effects, ensuring the welfare of experimental animals and the integrity of research data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Dehydration and Volume Depletion
Q1: We've observed significant weight loss and lethargy in rats treated with a high dose of an SGLT2 inhibitor. Could this be dehydration?
A1: Yes, rapid weight loss and lethargy are hallmark signs of dehydration, a common side effect of SGLT2 inhibitors due to osmotic diuresis. Other clinical signs to watch for include reduced skin turgor (skin tenting), sunken eyes, and dry mucous membranes. In rodents, a lack of urine output for over 12 hours can also be an indicator.[1]
Troubleshooting Steps:
-
Immediate Assessment: Weigh the animal and assess for clinical signs of dehydration. A weight loss of over 10% in less than 48 hours is a significant concern.[1]
-
Fluid Replacement: If the animal is conscious and able to drink, provide a measured volume of water. If the animal is recumbent or appears more than 5% dehydrated, subcutaneous (SC) or intravenous (IV) fluid administration is necessary.[1]
-
Fluid Choice: Warmed, sterile isotonic solutions like Lactated Ringer's Solution (LRS) or 0.9% NaCl are recommended for rehydration.[1][2][3] For anorexic animals, a mixture of LRS and 5% Dextrose in Saline (D5S) can provide both fluid and a partial caloric replacement.[1]
-
Dosage and Administration: A general guideline for daily maintenance fluids in rodents is 100 ml/kg.[1][4] For replacement of a fluid deficit, the formula is: Body weight (g) x % Dehydration (as a decimal) = Fluid volume (ml).[1][2] Administer 50% of the calculated replacement volume immediately and the remaining 50% after 2-3 hours.[1][2]
-
Monitoring: Continue to monitor body weight, clinical signs, and urine output. Fluid therapy should be continued until the animal can maintain normal hydration on its own.[2]
Euglycemic Diabetic Ketoacidosis (euDKA)
Q2: A diabetic mouse treated with an SGLT2 inhibitor is showing signs of distress (lethargy, rapid breathing), but its blood glucose is only slightly elevated. Could this be ketoacidosis?
A2: Yes, this is a critical concern. SGLT2 inhibitors can induce euglycemic diabetic ketoacidosis (euDKA), a life-threatening condition characterized by metabolic acidosis and high ketone levels without significant hyperglycemia.[5][6] This occurs because SGLT2 inhibitors promote a metabolic shift towards fat utilization and ketone production, which is exacerbated by conditions like fasting or illness.[7]
Troubleshooting Steps:
-
Immediate Ketone and Blood Gas Analysis: Measure blood ketone levels (specifically β-hydroxybutyrate) and perform a blood gas analysis to confirm metabolic acidosis (low pH and low bicarbonate).
-
Discontinue SGLT2 Inhibitor: Immediately cease administration of the SGLT2 inhibitor.[8]
-
Insulin and Dextrose Therapy: The cornerstone of euDKA treatment is intravenous regular insulin to suppress ketogenesis, coupled with a dextrose infusion to prevent hypoglycemia.[8][9]
-
Fluid and Electrolyte Management: Aggressive fluid therapy with a balanced electrolyte solution is crucial to correct dehydration and electrolyte imbalances, particularly potassium.[8][9]
-
Monitoring: Frequently monitor blood glucose, ketones, electrolytes, and blood gases (every 1-4 hours) to guide adjustments in insulin, dextrose, and fluid therapy.[9]
Urinary Tract and Genital Infections
Q3: We've noticed an increased incidence of positive urine cultures in our female mice receiving dapagliflozin. Is this expected and how should we manage it?
A3: An increased risk of urinary tract and genital mycotic infections is a known side effect of SGLT2 inhibitors.[10][11][12] The glucosuria caused by these drugs creates a favorable environment for microbial growth. While some studies suggest the risk of severe UTIs is not significantly increased, it is a factor to monitor and manage.[13][14]
Troubleshooting Steps:
-
Diagnosis: Perform urinalysis and urine culture to identify the causative organism and determine antibiotic sensitivity.
-
Treatment: Administer appropriate antimicrobial therapy based on culture and sensitivity results. Standard treatments are typically effective.[13]
-
Hygiene and Husbandry: Ensure meticulous cage hygiene to minimize environmental contamination.
-
Consider Dose Reduction: If infections are recurrent or severe, consider whether the dose of the SGLT2 inhibitor can be reduced while still achieving the desired experimental effect.
-
Prophylactic Measures: For long-term studies with high-risk animals, consult with a veterinarian about the potential for prophylactic strategies, although routine antibiotic prophylaxis is generally not recommended due to concerns about antimicrobial resistance.
Data Presentation: Quantitative Overview of Side Effects
Table 1: SGLT2 Inhibitor Dosages and Observed Side Effects in Rodent Models
| SGLT2 Inhibitor | Animal Model | Dosage | Observed Side Effects | Reference(s) |
| Canagliflozin | Diabetic Dogs | 2-4 mg/kg/day PO | Increased frequency of hypoglycemia when co-administered with insulin. | [6] |
| Mice | 100 mg, 300 mg | Genital tract infections, potential for increased lower limb amputations (in clinical trials). | [10][12] | |
| Dapagliflozin | Sprague-Dawley Rats | 10 mg/kg | Reduced plasma glucose, glycosuria, ketoacidosis in the context of insulinopenia and dehydration. | [15] |
| Type 2 Diabetic Rats | 1 mg/kg | Glycosuria, dehydration, increased plasma corticosterone and catecholamines. | [15] | |
| db/db Mice | Oral gavage | Slows progression of diabetic kidney disease. | [16] | |
| Mice | 2.5 mg, 5 mg, 10 mg | Increased risk of urinary tract infections. | [10][11][14] | |
| Empagliflozin | Type 1 Diabetic Rats | 10 mg/kg (with insulin) | Reduced blood glucose AUC. | [17] |
| C57Bl/6 Mice | 1.2 mg/kg (ED50) | Increased urinary glucose excretion. | [17] | |
| Zucker Diabetic Fatty Rats | 0.6 mg/kg (ED50) | Lowered blood glucose. | [17] | |
| Mice, Rats, Dogs | 5 mg/kg (rats, dogs), 250 mg/kg (mice) | Pharmacokinetic studies detailing distribution and excretion. | [18] | |
| Ipragliflozin | Goto-Kakizaki (GK) Rats | 0.01% in diet | Increased fluid and food intake, increased urinary fluid and Na+ excretion. | [19] |
Experimental Protocols
Protocol 1: Management of Dehydration in Rodents
-
Assessment:
-
Weigh the animal daily.
-
Perform a skin turgor test by gently pinching the skin over the back. A delay in return to the normal position indicates dehydration.
-
Observe for clinical signs: lethargy, sunken eyes, dry mucous membranes.
-
-
Fluid Replacement Calculation:
-
Administration:
-
Warm sterile Lactated Ringer's Solution (LRS) or 0.9% NaCl to body temperature.
-
For mild dehydration in a conscious animal, provide water ad libitum and monitor intake.
-
For moderate to severe dehydration, administer fluids subcutaneously (SC).
-
Divide the total daily fluid requirement into 2-3 administrations.
-
For a calculated deficit, administer 50% of the volume immediately and the remaining 50% after 2-3 hours.[1][2]
-
Administer a maximum of 0.25 ml per injection site for mice and 2.5 ml for rats.[3]
-
-
Monitoring:
-
Monitor body weight and clinical signs twice daily.
-
Ensure the animal is urinating.
-
Continue fluid therapy until the animal is able to maintain hydration independently.
-
Protocol 2: Management of Euglycemic Diabetic Ketoacidosis (euDKA) in Rodents
-
Diagnosis:
-
If an animal on an SGLT2 inhibitor presents with lethargy, tachypnea, or other signs of distress, immediately measure blood glucose and blood ketones (β-hydroxybutyrate).
-
Confirm metabolic acidosis with a blood gas analysis (pH < 7.3, bicarbonate < 15 mEq/L).
-
-
Treatment:
-
Stop SGLT2 Inhibitor: Immediately discontinue the SGLT2 inhibitor.
-
Fluid Therapy: Begin intravenous fluid resuscitation with a balanced electrolyte solution (e.g., LRS).
-
Insulin Therapy:
-
Prepare a continuous rate infusion (CRI) of regular insulin. A common starting dose is 0.1 U/kg/hr.[9]
-
Do not administer a bolus of insulin if blood glucose is not significantly elevated.
-
-
Dextrose Administration:
-
Electrolyte Monitoring and Supplementation:
-
Monitor serum potassium levels closely (every 2-4 hours).
-
Supplement with potassium in the IV fluids as needed, once urine output is confirmed.[9]
-
-
-
Monitoring and Weaning:
-
Monitor blood glucose and ketones every 1-2 hours.
-
Monitor electrolytes and blood gases every 2-4 hours.
-
Continue the insulin and dextrose infusion until ketosis and acidosis have resolved.
-
Gradually transition to subcutaneous, longer-acting insulin as the animal recovers and begins to eat.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of SGLT2 inhibitors and associated side effects.
Caption: Signaling pathway of SGLT2 inhibitor-induced euglycemic diabetic ketoacidosis.
Caption: Experimental workflow for animal studies with SGLT2 inhibitors.
References
- 1. freimann.nd.edu [freimann.nd.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 4. Boston University | Login [shib.bu.edu]
- 5. Euglycemic diabetic ketoacidosis induced by SGLT2 inhibitors: possible mechanism and contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dvm360.com [dvm360.com]
- 9. droracle.ai [droracle.ai]
- 10. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Diabetic Ketoacidosis (DKA) - EMCrit Project [emcrit.org]
- 14. Table 12, Summary of CDEC Recommendations for SGLT2 Inhibitors in Patients With T2DM - Formulary Management of Sodium-Glucose Cotransporter-2 Inhibitors and Glucagon-Like Peptide-1 Receptor Agonists - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dehydration and insulinopenia are necessary and sufficient for euglycemic ketoacidosis in SGLT2 inhibitor-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SGLT2 inhibition slows tumor growth in mice by reversing hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Approach Standardizes Care for Euglycemic Diabetic Ketoacidosis [breakthroughsforphysicians.nm.org]
- 19. researchgate.net [researchgate.net]
troubleshooting inconsistent results in TA-1887 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TA-1887 in their experiments. The information is tailored for scientists and drug development professionals to address potential inconsistencies and challenges during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Its primary mechanism of action involves blocking SGLT2 in the kidneys, which in turn prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion (UGE) and a subsequent reduction in blood glucose levels.[1][3]
Q2: In which research areas is this compound primarily used?
This compound is predominantly studied in the context of type 2 diabetes for its antihyperglycemic effects.[1][2][3] Research has also explored its potential benefits in ameliorating diabetic complications, such as diabetic cachexia (severe weight loss), and its positive effects on inflammation, oxidative stress, and endothelial dysfunction in diabetic animal models.[4][5]
Q3: What are the reported pharmacokinetic properties of this compound in rodents?
Pharmacokinetic studies in male Sprague-Dawley (SD) rats have shown that this compound has favorable oral bioavailability. After oral administration, key pharmacokinetic parameters were determined.
Data Presentation: Pharmacokinetics of this compound in Male SD Rats
| Parameter | Value | Unit |
| Dose (Oral) | 10 | mg/kg |
| Bioavailability (F) | 78 | % |
| Half-life (t½) | 3.9 | hours |
| AUC₀-inf | 28,169 | ng·h/mL |
| Cmax | 4,580 | ng/mL |
| Tmax | 1.0 | hour |
| Source: Nomura et al., ACS Med Chem Lett. 2014[1] |
Troubleshooting Inconsistent Results
Q4: We are observing high variability in blood glucose-lowering effects between our study animals. What are the potential causes?
Inconsistent antihyperglycemic effects can stem from several factors:
-
Animal Model Variability: The genetic background, age, and sex of the animals can significantly influence their response to this compound. Different diabetic animal models (e.g., chemically-induced vs. genetic) have inherent physiological differences that can affect drug efficacy.
-
Dietary Inconsistencies: The composition of the animal diet, particularly the carbohydrate and fat content, can impact baseline glucose levels and the extent of SGLT2 inhibitor-induced glucosuria. Ensure a consistent and controlled diet across all study groups.
-
Drug Administration: Inaccurate dosing or improper administration techniques (e.g., incomplete oral gavage) can lead to significant variations in drug exposure.
-
Renal Function: The efficacy of SGLT2 inhibitors is dependent on renal function. Any underlying renal impairment in study animals can reduce the effectiveness of this compound.
-
Stress: Animal stress can influence blood glucose levels. Acclimatize animals to handling and experimental procedures to minimize stress-induced hyperglycemia.
Q5: Our measurements of urinary glucose excretion (UGE) are not as high as expected based on published data. What should we check?
Lower than expected UGE can be due to:
-
Incomplete Urine Collection: Ensure that the metabolic cages are functioning correctly and that the full 24-hour urine volume is collected.
-
Assay Sensitivity: Verify the accuracy and sensitivity of your glucose assay for urine samples. High glucose concentrations in urine may require sample dilution.
-
Dehydration: If animals become dehydrated, their glomerular filtration rate (GFR) may decrease, leading to reduced filtered glucose and consequently lower UGE. Ensure ad libitum access to water.
-
Compound Stability: Confirm the stability of this compound in the vehicle used for administration. Degradation of the compound will lead to a reduced effective dose.
Q6: We are seeing unexpected off-target effects or toxicity. What could be the reason?
While this compound is reported to be highly selective for SGLT2 over SGLT1, unexpected effects could arise from:
-
High Dosing: Excessive doses may lead to off-target pharmacology or unforeseen toxicity. Review your dosing calculations and consider performing a dose-response study.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound could have its own biological effects. Always include a vehicle-only control group in your experimental design.
-
Metabolites: While the aglycone of this compound was not detected in intestinal microsome incubations, in vivo metabolism could potentially generate active metabolites with different pharmacological profiles.[1]
Experimental Protocols & Methodologies
Key Experiment: In Vivo Antihyperglycemic Effect in High-Fat Diet-Fed KK Mice
-
Animal Model: Male KK-Ay/Ta Jcl mice, a model of genetic type 2 diabetes, are fed a high-fat diet to induce a more severe diabetic phenotype.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Drug Administration: this compound is typically suspended in a vehicle such as 0.5% methylcellulose solution and administered via oral gavage.
-
Dosing: A common effective dose reported in the literature is 3 mg/kg.[1]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours) post-dosing to measure blood glucose levels.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall antihyperglycemic effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the kidney.
References
- 1. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TA-1887 Exposure in Preclinical Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TA-1887. While this compound has demonstrated high oral bioavailability in preclinical studies, this guide addresses potential experimental factors that could lead to lower-than-expected systemic exposure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Pharmacokinetic studies in male Sprague-Dawley rats have shown that this compound has an oral bioavailability of 78%.[1] This is generally considered to be high and suggests good absorption from the gastrointestinal tract.
Q2: My in-vivo experiment is showing low plasma concentrations of this compound. What are the potential causes?
A2: Several factors during your experiment could contribute to lower-than-expected plasma concentrations of this compound. These can be broadly categorized as formulation-related, animal-related, or procedural. It is crucial to systematically investigate these potential issues.
Q3: How can the formulation of this compound affect its absorption?
A3: While this compound has good intrinsic bioavailability, improper formulation can hinder its dissolution and absorption. Key considerations include:
-
Solubility: One source indicates that the solubility of this compound is less than 1mg/mL, which suggests it is slightly soluble or insoluble.[2] Ensuring complete dissolution in the dosing vehicle is critical.
-
Vehicle Selection: The choice of vehicle can significantly impact the solubility and stability of this compound.
-
Particle Size: For suspension formulations, the particle size of the drug can affect the dissolution rate.
Q4: What animal-specific factors might influence the bioavailability of this compound?
A4: The physiological state of the experimental animals can impact drug absorption. Factors to consider include:
-
Fasting Status: The presence or absence of food in the stomach can alter gastric pH and emptying time, potentially affecting drug dissolution and absorption.
-
Gastrointestinal Health: Underlying health issues affecting the GI tract of the animals could lead to altered drug absorption.
-
Strain and Species Differences: While reported bioavailability is high in rats, different species or strains might exhibit variations in drug metabolism and absorption.
Q5: Could there be issues with my experimental procedure that are affecting results?
A5: Yes, procedural inconsistencies can lead to variability and seemingly low bioavailability. Key areas to review are:
-
Dosing Accuracy: Inaccurate dose volume administration will directly impact the amount of drug the animal receives.
-
Dosing Technique: Improper oral gavage technique can lead to dosing into the esophagus or trachea instead of the stomach, preventing absorption.
-
Sample Collection and Handling: Issues with blood sample collection, processing, or storage could lead to degradation of this compound before analysis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues leading to low systemic exposure of this compound.
Table 1: Troubleshooting Low Systemic Exposure of this compound
| Potential Issue | Recommended Action | Rationale |
| Formulation & Dosing Vehicle | Verify the solubility of this compound in your chosen vehicle. | Incomplete dissolution will lead to under-dosing. |
| Consider using a different vehicle or formulation strategy if solubility is an issue. | Strategies like co-solvents or suspensions with appropriate surfactants can improve dissolution.[3][4] | |
| Ensure the formulation is homogenous (e.g., a well-mixed suspension) before each dose. | To ensure consistent dosing between animals. | |
| Animal Handling & Dosing | Standardize the fasting state of the animals before dosing. | Food can affect drug absorption. |
| Ensure proper oral gavage technique is used by all personnel. | Incorrect technique can prevent the drug from reaching the stomach for absorption. | |
| Monitor the general health of the animals. | Sickness can alter gastrointestinal function. | |
| Sample Processing & Analysis | Review protocols for blood collection, plasma separation, and storage. | This compound may be unstable under certain conditions. |
| Include quality control samples in your analytical run. | To ensure the accuracy and precision of your analytical method. |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Solution/Suspension of this compound
This protocol provides a general guideline. The specific vehicle should be optimized for this compound based on its physicochemical properties.
-
Vehicle Selection: Based on solubility data, select an appropriate vehicle. Common vehicles for oral dosing in preclinical studies include:
-
Aqueous solutions with co-solvents (e.g., polyethylene glycol, propylene glycol).[4]
-
Suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) with a surfactant (e.g., 0.1% Tween 80).
-
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
If preparing a solution, add the vehicle incrementally while vortexing or sonicating until the compound is fully dissolved.
-
If preparing a suspension, wet the powder with a small amount of the vehicle containing the surfactant to form a paste. Then, gradually add the remaining vehicle while mixing to achieve a uniform suspension.
-
-
Homogeneity: For suspensions, ensure the mixture is continuously stirred or vortexed before drawing each dose to maintain homogeneity.
Visualizations
Diagram 1: Troubleshooting Workflow for Low this compound Exposure
Caption: Workflow for troubleshooting low systemic exposure of this compound.
Diagram 2: SGLT2 Inhibition Pathway
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Diagram 3: Decision Tree for Formulation Strategy
Caption: Decision tree for selecting a suitable oral formulation strategy.
References
- 1. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. course.cutm.ac.in [course.cutm.ac.in]
Validation & Comparative
Comparative Analysis of TA-1887 and Other SGLT2 Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the novel SGLT2 inhibitor, TA-1887, against other established drugs in its class, namely canagliflozin, dapagliflozin, and empagliflozin. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical and clinical data available to date. This guide is intended to serve as a valuable resource for understanding the nuanced differences between these therapeutic agents, thereby facilitating informed decisions in research and development.
Executive Summary
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, offering a unique insulin-independent mechanism of action. By blocking glucose reabsorption in the proximal renal tubules, these agents effectively lower blood glucose levels and provide additional cardiovascular and renal benefits. This compound is a novel, potent, and highly selective SGLT2 inhibitor that has demonstrated promising preclinical and early clinical activity. This guide delves into a head-to-head comparison of this compound with other leading SGLT2 inhibitors, focusing on their inhibitory potency, selectivity, and overall pharmacological profiles.
Quantitative Comparison of SGLT2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other major SGLT2 inhibitors. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their pharmacological characteristics.
| Inhibitor | Target | IC50 (nM) | Selectivity (vs. SGLT1) | Reference |
| This compound | hSGLT2 | 1.4 | >1000-fold | [1] |
| Canagliflozin | hSGLT2 | 4.4 | ~413-fold | [2] |
| Dapagliflozin | hSGLT2 | 1.1 (EC50) | ~1200-fold | [2] |
| Empagliflozin | hSGLT2 | 3.1 | >2500-fold | [3] |
hSGLT2: human sodium-glucose cotransporter 2; IC50: half-maximal inhibitory concentration; EC50: half-maximal effective concentration.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the process of evaluating these inhibitors, the following diagrams have been generated using the DOT language.
SGLT2 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Experimental Workflow for SGLT2 Inhibitor Comparison
The diagram below outlines a typical experimental workflow for the preclinical and clinical development and comparison of SGLT2 inhibitors.
Caption: Preclinical to clinical workflow for SGLT2 inhibitor development.
Detailed Experimental Protocols
In Vitro SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human SGLT2.
Materials:
-
Chinese Hamster Ovry (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).
-
Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer) with and without sodium.
-
Radiolabeled glucose analog (e.g., 14C-α-methyl-D-glucopyranoside, 14C-AMG) or a fluorescent glucose analog (e.g., 2-NBDG).
-
Test compound (this compound) and reference SGLT2 inhibitors.
-
Scintillation counter or fluorescence plate reader.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the hSGLT2-expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay: a. Wash the cell monolayer with sodium-free assay buffer. b. Pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C. c. Initiate glucose uptake by adding the assay buffer containing the labeled glucose analog and sodium. d. Incubate for a defined period (e.g., 1-2 hours) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold sodium-free assay buffer.
-
Detection: a. Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). b. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Antihyperglycemic Efficacy Study
Objective: To evaluate the glucose-lowering effect of an SGLT2 inhibitor in a diabetic animal model.
Animal Model:
-
Streptozotocin (STZ)-induced diabetic rats or mice.
-
db/db mice or Zucker diabetic fatty (ZDF) rats.
Materials:
-
Test compound (e.g., this compound) and vehicle control.
-
Oral gavage needles.
-
Blood glucose meter and test strips.
-
Metabolic cages for urine collection.
-
Analytical equipment for measuring urinary glucose excretion.
Procedure:
-
Induction of Diabetes: Induce diabetes in the animals using STZ injection or use a genetic model. Confirm hyperglycemia before starting the treatment.
-
Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.
-
Treatment: a. Randomly assign the diabetic animals to different treatment groups (vehicle control, test compound at various doses). b. Administer the test compound or vehicle orally once daily for a specified duration (e.g., 1-4 weeks).
-
Monitoring: a. Measure fasting and non-fasting blood glucose levels at regular intervals. b. Monitor body weight and food and water intake. c. Collect urine over a 24-hour period at baseline and at the end of the study to measure urinary glucose excretion.
-
Data Analysis: a. Compare the changes in blood glucose levels, body weight, and urinary glucose excretion between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound demonstrates significant potential as a highly potent and selective SGLT2 inhibitor. Its preclinical profile suggests a favorable comparison with established SGLT2 inhibitors. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct further comparative studies and to advance the understanding of this promising therapeutic candidate. Future clinical investigations will be crucial in fully elucidating the therapeutic benefits of this compound in the management of type 2 diabetes and its associated comorbidities.
References
A Head-to-Head Comparison: TA-1887 and Canagliflozin in Preclinical Diabetic Models
For Immediate Release
In the landscape of type 2 diabetes research, Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone of therapy, offering glycemic control and cardiovascular benefits. This report provides a comparative analysis of two such inhibitors: TA-1887, a novel investigational agent, and canagliflozin, an established therapeutic. This guide synthesizes preclinical data from diabetic animal models to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.
Mechanism of Action: A Shared Pathway
Both this compound and canagliflozin exert their therapeutic effects by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin secretion, providing an effective means of glycemic control in the context of insulin resistance.
SGLT2 Inhibition Signaling Pathway
head-to-head comparison of TA-1887 and empagliflozin
Comparative Analysis of TA-1887 and Empagliflozin
Note on this compound: As of the current date, there is no publicly available scientific literature, clinical trial data, or regulatory information for a compound designated "this compound" as a therapeutic agent for metabolic or cardiovascular diseases. The designation "this compound" does not appear in prominent medical research databases. However, information is available for an investigational gene therapy, JNJ-81201887 (also referred to as JNJ-1887), for the treatment of geographic atrophy, an advanced form of age-related macular degeneration.[1][2][3][4] Given the different therapeutic area and modality, a direct head-to-head comparison with the anti-diabetic agent empagliflozin is not feasible.
This guide will therefore provide a comprehensive overview of empagliflozin, structured to meet the requirements of a comparative analysis, which can serve as a benchmark for future comparisons.
Empagliflozin: A Comprehensive Profile
Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[5][6] It is utilized in the management of type 2 diabetes mellitus and has demonstrated significant benefits in reducing cardiovascular and renal complications.[5][7][8]
Mechanism of Action
Empagliflozin's primary mechanism involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[7][9] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[8][9][10] By blocking SGLT2, empagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[7][9] This process lowers blood glucose levels in an insulin-independent manner.[7][9]
The resulting osmotic diuresis and natriuresis contribute to a reduction in plasma volume and blood pressure.[11][12] These hemodynamic effects, along with metabolic changes, are thought to underlie the observed cardiovascular and renal protective benefits.[11][13]
Pharmacokinetic Profile
The pharmacokinetic properties of empagliflozin are summarized in the table below.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed following oral administration. | [6][14] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.33–3.0 hours. | [6] |
| Metabolism | Primarily metabolized via glucuronidation. | [5][14] |
| Elimination Half-Life | Approximately 12.4 hours (apparent terminal). | [5] |
| Excretion | Primarily excreted in urine (54.4%) and feces (41.2%). | [5][14] |
Clinical Efficacy and Safety Data
The landmark EMPA-REG OUTCOME® trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the effect of empagliflozin on cardiovascular outcomes in patients with type 2 diabetes and established cardiovascular disease.[15][16][17]
Table 1: Key Cardiovascular Outcomes from the EMPA-REG OUTCOME® Trial
| Outcome | Empagliflozin (N=4687) | Placebo (N=2333) | Hazard Ratio (95.02% CI) | P-value |
| Primary Composite Outcome (CV death, nonfatal MI, or nonfatal stroke) | 10.5% | 12.1% | 0.86 (0.74-0.99) | 0.04 (superiority) |
| Death from Cardiovascular Causes | 3.7% | 5.9% | 0.62 (0.49-0.77) | <0.001 |
| Hospitalization for Heart Failure | 2.7% | 4.1% | 0.65 (0.50-0.85) | <0.001 |
| Death from Any Cause | 5.7% | 8.3% | 0.68 (0.57-0.82) | <0.001 |
| Data from Zinman B, et al. N Engl J Med. 2015.[16] |
Table 2: Key Renal Outcomes from the EMPA-REG OUTCOME® Trial
| Outcome | Empagliflozin | Placebo | Hazard Ratio (95% CI) | P-value |
| Incident or Worsening Nephropathy | 12.7% | 18.8% | 0.61 (0.53-0.70) | <0.001 |
| Doubling of Serum Creatinine | 1.5% | 2.6% | 0.56 (0.39-0.79) | <0.001 |
| Initiation of Renal-Replacement Therapy | 0.3% | 0.6% | 0.45 (0.21-0.97) | 0.04 |
| Data from Wanner C, et al. N Engl J Med. 2016. |
Common adverse events associated with empagliflozin include genital mycotic infections and urinary tract infections.[7][14] Due to its diuretic effect, it can also lead to volume depletion-related events, particularly in vulnerable populations.[7][13]
Experimental Protocols
EMPA-REG OUTCOME® Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 7020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
-
Intervention: Patients were randomly assigned to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.
-
Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction (excluding silent MI), or nonfatal stroke.
-
Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.
-
Statistical Analysis: A Cox proportional-hazards model was used to analyze the time to the first occurrence of the primary outcome. The trial was designed to test for noninferiority and, if noninferiority was established, for superiority.[16]
Conclusion
While a direct comparison with this compound is not possible due to the lack of public data for a relevant compound with this designation, empagliflozin stands as a well-characterized SGLT2 inhibitor with a robust body of evidence supporting its efficacy and safety. Its unique mechanism of action provides glycemic control while also offering significant cardiovascular and renal protection for patients with type 2 diabetes. The data presented herein for empagliflozin can serve as a comprehensive benchmark for evaluating novel therapeutic agents in this class.
References
- 1. Phase 1 Clinical Trials [jnjmedicalconnect.com]
- 2. SCGE Platform [scge.mcw.edu]
- 3. Phase 1 Study of JNJ-81201887 Gene Therapy in Geographic Atrophy Secondary to Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janssen to Highlight Innovation in Retinal Pipeline at the Association for Research in Vision and Ophthalmology (ARVO) 2023 Annual Meeting [jnj.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. blog.irjpl.org [blog.irjpl.org]
- 9. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 10. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 16. Empagliflozin, Cardiovascular Outcomes, and Mortality in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of TA-1887 and Insulin for Glycemic Control
This guide provides a detailed comparison of the therapeutic profiles of TA-1887, a novel glucagon-like peptide-1 receptor agonist (GLP-1 RA), and traditional insulin therapy for the management of type 2 diabetes. The analysis is based on aggregated data from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
Insulin and this compound both play crucial roles in glucose homeostasis but operate through distinct physiological pathways. Insulin directly facilitates glucose uptake into peripheral tissues, whereas this compound enhances glucose-dependent insulin secretion and provides additional metabolic benefits.
Insulin Signaling Pathway
Insulin exerts its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase.[1][2] This binding event triggers autophosphorylation of the receptor's beta subunits, initiating a cascade of intracellular signaling.[2] The two primary branches of this pathway are the PI3K/Akt pathway, which is responsible for most of insulin's metabolic actions, and the Ras/MAPK pathway, which regulates gene expression and cell growth.[1][3] A key metabolic outcome is the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.[3]
References
A Comparative Analysis of TA-1887 and Other SGLT2 Inhibitors in Preclinical Models of Type 2 Diabetes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings for the novel SGLT2 inhibitor, TA-1887, against other established alternatives such as Canagliflozin, Dapagliflozin, and Empagliflozin. The data presented is based on preclinical studies in animal models of type 2 diabetes.
Executive Summary
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is shared by other SGLT2 inhibitors, including Canagliflozin, Dapagliflozin, and Empagliflozin, which are already established in the clinical setting. Preclinical studies demonstrate that this compound exhibits comparable efficacy in glycemic control to these established agents. This guide delves into the quantitative data from these studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the key preclinical findings for this compound and its comparators. It is important to note that the data is collated from various studies and direct head-to-head comparisons in the same experimental setting are limited.
| Parameter | This compound | Canagliflozin | Dapagliflozin | Empagliflozin |
| IC50 for SGLT2 (human) | 1.4 nM[1] | 2.2 - 4.2 nM | 0.54 - 1.2 nM | 1.1 - 3.1 nM |
| Selectivity (SGLT1/SGLT2) | >164-fold[2] | ~160 to >250-fold | >1200 to >2700-fold | >2500 to >5000-fold |
| Animal Model | db/db mice, Zucker diabetic fatty (ZDF) rats | db/db mice, Zucker diabetic fatty (ZDF) rats[2] | Zucker diabetic fatty (ZDF) rats[3] | db/db mice, Zucker diabetic fatty (ZDF) rats[1][4] |
| Dose Range (in vivo) | 0.01% w/w in chow, 3 mg/kg[1] | 1 - 10 mg/kg[2] | 0.1 - 1.0 mg/kg[3] | 1 - 10 mg/kg[1][4] |
| Blood Glucose Reduction | Significant reduction in db/db mice[5][6][7] | Dose-dependent reduction in db/db mice[2] | Dose-dependent reduction in ZDF rats[3] | Significant reduction in db/db mice[1][8] |
| HbA1c Reduction | Not explicitly reported in initial findings | Significant reduction in ZDF rats[2] | Not explicitly reported in initial findings | Significant reduction in animal models[1][4] |
| Urinary Glucose Excretion | 2502 mg/200g BW over 24h in rats (30 mg/kg)[1] | Dose-dependent increase in ZDF rats[2] | Dose-dependent increase in normal and diabetic rats[3] | Dose-dependent increase in various animal models[1][4] |
| Effect on Body Weight | Antagonizes diabetic cachexia in db/db mice[5][6][7] | Reduction in body weight gain in obese animal models[2] | Reduction in body weight in diet-induced obese rats[9] | Reduced body weight gain in db/m mice[1] |
Note: The data presented is a synthesis of findings from multiple preclinical studies and may not be directly comparable due to variations in experimental design, animal models, and dosing regimens.
Experimental Protocols
Animals
The most commonly used animal models in the cited studies for evaluating SGLT2 inhibitors in the context of type 2 diabetes are genetically diabetic mice (db/db) and Zucker diabetic fatty (ZDF) rats. These models spontaneously develop obesity, insulin resistance, and hyperglycemia, mimicking the pathophysiology of human type 2 diabetes.[10]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism.[11][12][13][14]
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water to ensure a baseline glycemic state.[12]
-
Baseline Blood Sample: A small blood sample is collected from the tail vein to measure baseline blood glucose levels.[12]
-
Glucose Administration: A bolus of glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[12]
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.
Measurement of Urinary Glucose Excretion (UGE)
This protocol is used to quantify the amount of glucose excreted in the urine, a direct pharmacodynamic effect of SGLT2 inhibitors.
-
Metabolic Cages: Animals are housed individually in metabolic cages that are designed to separate and collect urine and feces.
-
Urine Collection: Urine is collected over a specified period, typically 24 hours.[15]
-
Urine Volume Measurement: The total volume of urine collected is measured.
-
Glucose Concentration Measurement: The glucose concentration in the collected urine is determined using analytical methods such as a glucose oxidase assay or a colorimetric method with anthrone reagent.[16]
-
Calculation of Total UGE: The total amount of glucose excreted is calculated by multiplying the urine volume by the glucose concentration.
Signaling Pathway and Experimental Workflow
Mechanism of Action of SGLT2 Inhibitors
SGLT2 inhibitors, including this compound, exert their therapeutic effect by selectively blocking the SGLT2 protein in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a novel SGLT2 inhibitor like this compound.
References
- 1. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. mmpc.org [mmpc.org]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. [PDF] Simple and accurate determination of urinary glucose excretion with anthrone reagent | Semantic Scholar [semanticscholar.org]
TA-1887: High Selectivity for SGLT2 over SGLT1 Confirmed by In Vitro Studies
For Immediate Release
TA-1887, a novel N-glucoside derivative, demonstrates significant selectivity for the sodium-glucose cotransporter 2 (SGLT2) over its isoform, SGLT1. This pronounced selectivity profile, supported by robust in vitro experimental data, positions this compound as a promising candidate for targeted therapeutic applications.
Quantitative Analysis of SGLT Inhibition
The inhibitory activity of this compound against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) was quantified by determining the half-maximal inhibitory concentration (IC50) values. The results, summarized in the table below, clearly indicate a substantially higher potency of this compound for SGLT2.
| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (hSGLT1 IC50 / hSGLT2 IC50) |
| This compound | 230 | 1.4 | ~164.3 |
Data sourced from in vitro cell-based assays.
With an IC50 value of 1.4 nM for hSGLT2 and 230 nM for hSGLT1, this compound exhibits approximately 164-fold greater selectivity for SGLT2. This high degree of selectivity is a critical attribute, as it may minimize off-target effects associated with the inhibition of SGLT1, which is more broadly expressed in tissues such as the intestine and heart.
Experimental Methodology
The determination of the IC50 values for this compound was conducted using a well-established in vitro cell-based assay. The fundamental protocol is outlined below.
Experimental Protocol: In Vitro SGLT Inhibition Assay
-
Cell Line Maintenance: Human embryonic kidney (HEK293) cells were stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). These cells were cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Compound Preparation: this compound was dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions were then prepared in the assay buffer to achieve a range of final concentrations for testing.
-
Glucose Uptake Assay:
-
The stably transfected HEK293 cells were seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the cell monolayers were washed with a sodium-containing buffer.
-
The cells were then incubated with various concentrations of this compound or vehicle control for a predetermined period.
-
Following the incubation with the inhibitor, a radiolabeled glucose analog, typically 14C-alpha-methyl-D-glucopyranoside ([14C]AMG), was added to the wells.
-
The uptake of [14C]AMG by the cells was allowed to proceed for a specific duration at 37°C.
-
The uptake was terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabel.
-
-
Data Analysis:
-
The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
The percentage of inhibition of glucose uptake at each concentration of this compound was calculated relative to the vehicle-treated control.
-
The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Safety Operating Guide
Proper Disposal Procedures for Investigational Compound TA-1887
Disclaimer: This document provides a general framework for the safe disposal of an investigational chemical compound, designated here as TA-1887, within a laboratory setting. This guidance is based on established best practices for handling hazardous pharmaceutical waste.[1][2] It is mandatory to consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.[3][4][5] The procedures outlined in the official SDS and by your EHS office supersede the information provided here.
The proper management and disposal of investigational compounds like this compound are critical for ensuring personnel safety, environmental protection, and regulatory compliance.[1] All used and unused investigational medications must be handled in accordance with federal guidelines, such as the Resource Conservation and Recovery Act (RCRA), as well as any standards set by study sponsors.[1][6]
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste contaminated with this compound.
1. Pre-Disposal Assessment & Preparation:
-
Consult the Safety Data Sheet (SDS): Before handling any waste, thoroughly review the this compound SDS. Pay close attention to Section 13: Disposal Considerations, Section 8: Exposure Controls/Personal Protection, and Section 7: Handling and Storage.[5][7] The SDS contains critical information regarding the material's hazards, required PPE, and specific disposal requirements.[3][8]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to confirm if this compound is classified as a hazardous waste under RCRA guidelines.[6] EHS will provide guidance on proper waste stream management and supply the necessary, correctly labeled hazardous waste containers.[9]
-
Assemble Materials: Gather all required PPE and waste containers before beginning the disposal process. Ensure the designated waste storage location, known as a Satellite Accumulation Area (SAA), is prepared.[9][10]
2. Personal Protective Equipment (PPE):
-
Based on general best practices for chemical handling, wear all necessary PPE to prevent exposure.[2] This typically includes:
-
Nitrile gloves (double-gloving may be recommended)
-
Safety glasses or goggles
-
Lab coat
-
Closed-toe shoes
-
A respirator may be required if the compound emits toxic vapors.[2]
-
3. Waste Segregation and Containerization:
-
Properly segregate waste streams to ensure safe and compliant disposal. Do not mix incompatible waste types.[11]
-
Solid Waste:
-
Includes contaminated consumables such as gloves, bench paper, pipette tips, and empty vials.
-
Place these items directly into a designated hazardous solid waste container provided by EHS. This is often a lined cardboard box or a plastic drum.[12]
-
-
Liquid Waste:
-
Includes unused this compound solutions, contaminated solvents, and rinseates.
-
Collect liquid waste in a compatible, leak-proof container (e.g., plastic or glass) with a secure screw-top cap.[9][11]
-
Keep halogenated and non-halogenated solvent wastes in separate containers, as their disposal methods and costs can differ significantly.[13]
-
-
Sharps Waste:
-
Includes needles, syringes, and contaminated broken glass.
-
Dispose of all sharps in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
4. Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled. Use the official HAZARDOUS WASTE labels provided by EHS.[9] The label must include:
-
Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA).[9][10]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]
-
Keep containers closed at all times, except when adding waste.[10][13]
-
Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10][14]
-
5. Arranging for Disposal:
-
Once a waste container is full or has been in storage for the maximum allowed time (typically 12 months, unless accumulation limits are reached sooner), contact EHS to schedule a pickup.[10][14]
-
Complete any required chemical waste disposal request forms provided by your institution.[9]
-
An environmental professional will collect the waste for transport to a permitted hazardous waste incineration facility.[6][12]
6. Documentation:
-
Maintain accurate records of all disposed investigational materials. This may be done through a drug accountability record (DAR) or an electronic system.[12][15]
-
Destruction of unused or expired stock may require documentation witnessed by a second staff member.[12][15]
Data Presentation: this compound Waste & Containment Summary
| Waste Stream Category | Examples of Waste | Primary Container Type | Key Labeling Requirements |
| Solid Chemical Waste | Contaminated gloves, pipette tips, bench paper, empty vials, absorbent pads | EHS-provided plastic drum or lined cardboard box with lid | "HAZARDOUS WASTE", "this compound (solid debris)", PI Name, Date |
| Liquid Chemical Waste | Unused this compound solutions, contaminated buffers, solvent rinseates | Compatible plastic or glass bottle with secure screw-top cap | "HAZARDOUS WASTE", "this compound", full solvent names & percentages |
| Sharps Chemical Waste | Contaminated needles, syringes, scalpels, broken glass slides | Puncture-proof sharps container specifically for chemical waste | "HAZARDOUS WASTE - SHARPS", "this compound", Biohazard symbol if applicable |
Mandatory Visualization
The following diagram illustrates the standard workflow for the proper disposal of this compound waste from the point of generation to final collection.
Caption: Workflow for the compliant disposal of investigational compound this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 4. Safety Data Sheets (SDS) | Environmental Health & Safety at Sonoma State University [ehs.sonoma.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 8. ehs.com [ehs.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. epa.gov [epa.gov]
- 15. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety and Logistical Information for Handling Novel Compound TA-1887
Date of Issue: November 20, 2025
For professional research and development use only.
This document provides crucial safety and logistical guidance for the handling, use, and disposal of the novel compound designated as TA-1887. In the absence of a specific Safety Data Sheet (SDS), this information is based on established best practices for managing new or uncharacterized chemical substances in a laboratory setting. All personnel must adhere to these procedures to minimize risk and ensure a safe working environment. A thorough risk assessment is mandatory before any handling of this compound.[1][2][3][4]
Pre-Handling Risk Assessment
Before any work with this compound commences, a comprehensive risk assessment must be conducted by the Principal Investigator or laboratory supervisor.[3][4] This assessment should be documented and communicated to all personnel involved.
Key Steps in Risk Assessment:
-
Hazard Identification: In the absence of specific data for this compound, a review of any available preliminary information on the compound or structurally similar chemicals should be performed to anticipate potential hazards.[1] Until data becomes available, this compound must be treated as a "particularly hazardous substance," possessing potential carcinogenic, reproductive toxin, or high acute toxicity characteristics.[5]
-
Exposure Assessment: Identify all potential routes of exposure, including inhalation, dermal contact, ingestion, and injection.[1] The assessment should also consider the duration and frequency of potential exposure during planned experimental procedures.
-
Risk Characterization: Evaluate the potential severity of harm based on the identified hazards and the likelihood of exposure.
-
Control Measures: Establish and document the necessary engineering controls (e.g., fume hoods, glove boxes), administrative controls (e.g., designated work areas, restricted access), and personal protective equipment (PPE) to mitigate the identified risks.[1]
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to PPE is mandatory. The following table summarizes the minimum required PPE for handling this compound. The selection of specific glove and respirator types should be based on a detailed, task-specific risk assessment.[1]
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters.- Two pairs of chemical-resistant gloves (e.g., Nitrile, Neoprene), with the outer glove covering the cuff of the lab coat.[6]- Disposable, back-closing lab coat or gown.[6][7]- Safety goggles (in addition to the full-face respirator).[7] |
| Preparing Solutions | - Certified chemical fume hood.- Two pairs of chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]- Disposable lab coat or gown.[7]- Safety glasses with side shields or safety goggles.[8] |
| Conducting Reactions & General Laboratory Work | - Certified chemical fume hood or other ventilated enclosure.- Chemical-resistant gloves (e.g., Nitrile, Neoprene).- Lab coat.- Safety glasses with side shields or safety goggles.[8] |
Standard Operating Procedures (SOPs)
A laboratory-specific Standard Operating Procedure (SOP) for working with this compound must be written and approved by the Principal Investigator and the institution's Environmental Health and Safety (EHS) department.[5][9] This SOP should be readily accessible to all personnel and include the following:
-
Designated Work Area: All work involving this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box, to contain any potential contamination.[10]
-
Handling Procedures:
-
Weighing and Aliquoting: All manipulations of solid this compound must be performed within a containment device (e.g., fume hood, powder-containment balance enclosure) to prevent the generation and inhalation of dust.[1][10] Use disposable weighing implements to avoid cross-contamination.
-
Solution Preparation: Prepare all solutions within a chemical fume hood. Add the solid compound to the solvent slowly to prevent splashing.[10]
-
-
Decontamination:
-
Work Surfaces: All work surfaces must be decontaminated with an appropriate solvent or cleaning agent after each use.
-
Equipment: All non-disposable equipment must be thoroughly cleaned after use.
-
-
Personal Hygiene: Hands must be washed thoroughly with soap and water after handling the compound and before leaving the laboratory.[10] Do not eat, drink, or apply cosmetics in the laboratory.[11]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[1][10]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including used gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[1] |
| Liquid Waste | All liquid waste containing this compound must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not dispose of down the drain.[12] |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[1] |
| Unknowns | If the identity of a waste material is unknown, it must be labeled as "unknown" and managed according to your institution's specific procedures for unidentified chemical waste.[13][14] |
All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the principal investigator's name.[12][14]
Emergency Procedures
Ensure that all personnel are familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[10]
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill Management: Have a chemical spill kit readily available. For a small spill within a fume hood, use the spill kit to absorb the material and dispose of the cleanup materials as hazardous waste. For larger spills or any spill outside of a containment device, evacuate the area and contact your institution's EHS department immediately.[1]
Experimental Workflow and Safety Protocol Diagram
Caption: Workflow for the safe handling of novel compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Standard Operating Procedures for the Laboratory | Institutional Planning and Operations [ipo.rutgers.edu]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 9. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. benchchem.com [benchchem.com]
- 11. lsu.edu [lsu.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
